Technical Documentation Center

3-(1H-imidazol-1-yl)-4-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1H-imidazol-1-yl)-4-methylpyridine
  • CAS: 1376156-13-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)-4-methylpyridine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)-4-methylpyridine, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)-4-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, direct experimental data for this specific isomer is limited. Therefore, this document synthesizes information from closely related structural analogs to predict its chemical properties, propose a viable synthetic route, and discuss its potential biological significance. By examining the constituent moieties—imidazole and 4-methylpyridine—and known synthetic methodologies for similar N-aryl imidazoles, this guide offers a foundational resource for researchers seeking to explore this and related molecules.

Introduction: The Significance of Imidazole-Pyridine Scaffolds

The fusion of imidazole and pyridine rings creates a versatile scaffold with a wide range of biological activities. Imidazole-containing compounds are known to interact with various biological targets, and the pyridine moiety can influence solubility, metabolic stability, and receptor binding.[1][2] The specific linkage and substitution patterns on these rings are crucial in determining the pharmacological profile of the resulting molecule. For instance, different isomers of imidazopyridines have shown varied inotropic activities in cardiac muscle, highlighting the importance of precise structural arrangement.[3] The title compound, 3-(1H-imidazol-1-yl)-4-methylpyridine, represents a unique isomer with potential for novel biological activities, yet it remains a largely unexplored chemical entity. This guide aims to bridge this knowledge gap by providing a scientifically grounded projection of its properties and synthesis.

Chemical Structure and Predicted Properties

The chemical structure of 3-(1H-imidazol-1-yl)-4-methylpyridine consists of an imidazole ring linked via a nitrogen atom to the 3-position of a 4-methylpyridine ring.

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

IUPAC Name: 3-(1H-imidazol-1-yl)-4-methylpyridine

The presence of the basic nitrogen atoms in both the pyridine and imidazole rings suggests that this compound will exhibit basic properties. The methyl group at the 4-position of the pyridine ring is expected to have a slight electron-donating effect.

Predicted Physicochemical Properties

Based on the analysis of its constituent parts and similar molecules, the following properties can be predicted:

PropertyPredicted Value/CharacteristicRationale
Melting Point Solid at room temperature, likely in the range of 80-150 °CSimilar N-aryl imidazoles and substituted pyridines are crystalline solids. For example, 3-Amino-4-methylpyridine has a melting point of 102-107 °C.
Boiling Point > 300 °CHigh boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. 4-Methylpyridine has a boiling point of 145 °C, and the addition of the imidazole group will significantly increase this.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.The pyridine and imidazole nitrogens can act as hydrogen bond acceptors, affording some water solubility. However, the overall aromatic character suggests better solubility in organic solvents.
pKa Two pKa values are expected. One for the pyridinium ion (around 5-6) and one for the imidazolium ion (around 6-7).The pKa of the 4-methylpyridinium ion is 5.98.[4] The pKa of the imidazolium ion is around 7.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 3-(1H-imidazol-1-yl)-4-methylpyridine is the Ullmann condensation, a classic method for forming carbon-nitrogen bonds. This approach involves the copper-catalyzed reaction of an aryl halide with an amine or a heterocyclic compound.

Synthetic Scheme

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-bromo-4-methylpyridine 3-Bromo-4-methylpyridine product 3-(1H-imidazol-1-yl)-4-methylpyridine 3-bromo-4-methylpyridine->product Ullmann Condensation imidazole Imidazole imidazole->product reagents CuI (catalyst) K2CO3 (base) DMF (solvent) Heat (e.g., 120-140 °C) reagents->product

Caption: Proposed Ullmann condensation for the synthesis of 3-(1H-imidazol-1-yl)-4-methylpyridine.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-methylpyridine

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-methylpyridine (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(1H-imidazol-1-yl)-4-methylpyridine.

Potential Biological Activity and Applications

While no specific biological data exists for 3-(1H-imidazol-1-yl)-4-methylpyridine, the known activities of related compounds provide a basis for predicting its potential applications.

  • Enzyme Inhibition: Many imidazole- and pyridine-containing molecules are known to be enzyme inhibitors. For example, nilotinib, a tyrosine kinase inhibitor, contains a 3-(4-methyl-1H-imidazol-1-yl) moiety.[5] The nitrogen atoms in the heterocyclic rings can coordinate with metal ions in enzyme active sites.

  • Receptor Agonism/Antagonism: Imidazole derivatives have been identified as potent and selective agonists for histamine receptors. For instance, immethridine, which is 4-(1H-imidazol-4(5)-ylmethyl)pyridine, is a highly selective histamine H₃ receptor agonist.[6]

  • Antimicrobial and Antifungal Activity: Chalcones containing an imidazole moiety have demonstrated significant antifungal properties.[7][8] The combination of the imidazole and pyridine rings in the target molecule could lead to novel antimicrobial agents.

Conclusion

3-(1H-imidazol-1-yl)-4-methylpyridine is a promising yet understudied heterocyclic compound. This guide has provided a comprehensive theoretical framework, including its predicted physicochemical properties and a detailed, plausible synthetic route via Ullmann condensation. The analysis of structurally related compounds suggests that this molecule holds potential for various applications in medicinal chemistry, particularly as an enzyme inhibitor or a receptor modulator. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the synthesis and biological evaluation of this novel compound.

References

  • PubChem. [3-(Pyridin-4-ylmethyl)imidazol-4-yl]methanol. National Center for Biotechnology Information.

  • ChemScene. 3,5-Di(1H-imidazol-1-yl)pyridine.

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

  • Sigma-Aldrich. 2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-{(Z)-[3-(3-METHOXYPROPYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE.

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025-08-06). [URL: Not available]
  • Sigma-Aldrich. 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile.

  • ChemicalBook. 3-(1H-IMIDAZOL-4-YLMETHYL)-2-METHYL-PYRIDINE.

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

  • A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. (2025-08-10). [URL: Not available]
  • Pharmaffiliates. 3-Amino-4-methylpyridine.

  • ResearchGate. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

  • Iranian Journal of Pharmaceutical Research. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine.

  • PubMed. Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity.

  • ResearchGate. SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE.

  • PubMed. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist.

  • PubChem. 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. National Center for Biotechnology Information.

  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

  • Sigma-Aldrich. 4-Methylpyridine.

  • PubChem. 8-(1-Methyl-1h-Imidazol-4-Yl)-2-(4,4,4-Trifluorobutoxy)pyrido[3,4-D]pyrimidin-4-Ol. National Center for Biotechnology Information.

  • Loba Chemie. 4-METHYL PYRIDINE.

  • Sigma-Aldrich. 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile.

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • Sigma-Aldrich. 4-Methylpyridine.

  • Sigma-Aldrich. 3-Amino-4-methylpyridine.

  • Wikipedia. 3-Methylpyridine.

  • BLDpharm. 3-(1H-Imidazol-1-yl)pyridine.

  • Wikipedia. 4-Methylpyridine.

  • Google Patents. Preparation method of 3-amino-4-methylpyridine.

  • Sigma-Aldrich. 3-Methylpyridine.

Sources

Exploratory

nitrogen-rich heterocyclic building blocks for medicinal chemistry

Title: Strategic Integration of Nitrogen-Rich Heterocyclic Building Blocks in Medicinal Chemistry: A Technical Guide to Bioisosterism and Late-Stage Functionalization Executive Summary: The Nitrogen Dominance In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Integration of Nitrogen-Rich Heterocyclic Building Blocks in Medicinal Chemistry: A Technical Guide to Bioisosterism and Late-Stage Functionalization

Executive Summary: The Nitrogen Dominance

In the landscape of modern drug discovery, nitrogen-rich heterocycles are not merely structural scaffolds; they are the primary drivers of pharmacological efficacy. Analysis of FDA approvals from 2013 to 2023 reveals that 82% of new small-molecule drugs contain at least one nitrogen heterocycle , a significant increase from previous decades [1].[1][2]

This guide addresses the "High-Nitrogen" subset—specifically triazoles, tetrazoles, and fused pyrimidine systems. These moieties offer unique electronic profiles that allow medicinal chemists to modulate lipophilicity (LogP), optimize pKa for bioavailability, and resist oxidative metabolism. We move beyond basic synthesis to explore Late-Stage Functionalization (LSF) and Bioisosteric Replacement , providing actionable protocols for integrating these high-value motifs into lead optimization campaigns.

Strategic Value: Physicochemical Tuning & Bioisosterism

The incorporation of multiple nitrogen atoms into a ring system dramatically alters the electrostatic potential surface (ESP) of a molecule. Unlike carbon-heavy scaffolds, N-rich heterocycles act as "hydrogen bond acceptor clusters," improving water solubility without introducing ionizable groups that might hinder membrane permeability.

The Tetrazole-Carboxylate Bioisostere

The 1,5-disubstituted tetrazole is the gold standard for carboxylic acid replacement. It mimics the planar geometry and acidity of a carboxylate but offers superior metabolic stability and lipophilicity.

Table 1: Comparative Physicochemical Profile (Carboxylate vs. Tetrazole)

PropertyCarboxylic Acid (-COOH)5-Substituted TetrazoleStrategic Advantage
pKa 4.5 – 4.94.5 – 4.9Maintains ionization state at physiological pH [2].
LogP Low (Hydrophilic)Moderate (Lipophilic)Improves passive membrane permeability (CNS penetration).
H-Bonding Donor & AcceptorMulti-dentate AcceptorDistributed negative charge stabilizes receptor interactions.
Metabolism Phase II GlucuronidationHigh StabilityResists rapid clearance; avoids acyl-glucuronide toxicity.
Geometry Planar (sp2)Planar (Aromatic)Pi-stacking capability with receptor aromatic residues.
Decision Matrix: Selecting the Right Heterocycle

Use the following logic flow to select the appropriate N-heterocycle based on specific lead optimization challenges.

HeterocycleSelection Start Lead Optimization Challenge Solubility Poor Solubility Start->Solubility Metabolic Metabolic Instability (Rapid Clearance) Start->Metabolic Potency Low Potency (Weak Binding) Start->Potency Piperazine Piperazine/Morpholine (Disrupt Planarity) Solubility->Piperazine Add sp3 character BlockSites Block Oxidation Sites Metabolic->BlockSites HBond Need H-Bond Interactions Potency->HBond AcidMimic Acid Mimic Required Potency->AcidMimic Pyrazine Pyrazine/Pyrimidine (Electron Deficient) BlockSites->Pyrazine Reduce CYP affinity Triazole 1,2,3-Triazole (Dipole Interaction) HBond->Triazole Tetrazole Tetrazole (Anionic Mimic) AcidMimic->Tetrazole

Figure 1: Strategic selection of nitrogen heterocycles based on ADME/Tox liabilities.

Advanced Methodologies: Late-Stage Functionalization

Traditional synthesis builds heterocycles early. However, Late-Stage Functionalization (LSF) allows for the diversification of complex cores at the final step, a critical capability for generating SAR libraries rapidly.

Protocol: Rh(III)-Catalyzed C-H Activation/Annulation

This protocol describes the synthesis of fused isoquinolines or pyridines via C-H activation, a method superior to traditional cross-coupling because it uses the C-H bond itself as a functional group handle [3].

Mechanism: The Rh(III) catalyst coordinates to a directing group (DG), activates the adjacent C-H bond to form a rhodacycle, and then inserts a diazo coupling partner (carbenoid precursor) before reductive elimination.

Experimental Workflow:

Reaction Class: C-H Activation / Annulation Target Moiety: Fused Isoquinoline/Pyridine Systems Scale: 0.2 mmol

Reagents:

  • Substrate: N-methoxybenzamide (1 equiv, 30.2 mg) – Acts as the Directing Group

  • Coupling Partner: Ethyl diazoacetate (1.2 equiv) – Carbenoid Source

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant/Additive: AgSbF6 (10 mol%) – Activates the Rh catalyst

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Protocol:

  • Catalyst Activation (Glovebox/Schlenk Line):

    • In a dried screw-cap vial equipped with a magnetic stir bar, charge [Cp*RhCl2]2 (3.1 mg) and AgSbF6 (6.8 mg).

    • Add 1.0 mL of anhydrous DCE. Stir at room temperature for 10 minutes. Observation: The solution should turn slightly turbid as AgCl precipitates.

  • Substrate Addition:

    • Add the N-methoxybenzamide substrate (0.2 mmol) to the reaction vial.

    • Critical Control: Ensure the directing group is soluble. If not, gently warm to 40°C.

  • Diazo Injection (Safety Critical):

    • Dissolve Ethyl diazoacetate (EDA) in 0.5 mL DCE.

    • Slow Addition: Add the EDA solution dropwise over 20 minutes. Why? Rapid addition causes diazo homocoupling (dimerization) rather than insertion.

  • Reaction:

    • Seal the vial and heat to 60°C for 4–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 3:7). Look for the disappearance of the amide and the appearance of a fluorescent spot (isoquinoline product).

  • Workup:

    • Cool to room temperature. Filter the mixture through a short pad of Celite to remove Rh/Ag residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success: Isolation of the N-methoxyisoquinolinone derivative.

  • Failure Mode: If only starting material remains, the C-H activation step failed (likely catalyst poisoning). If diazo dimer is major product, addition was too fast.

Mechanistic Pathway (Graphviz)

RhCatalysis PreCat Cp*Rh(III) Pre-catalyst ActiveCat Active Cationic Rh(III) PreCat->ActiveCat AgSbF6 (-AgCl) Coordination Coordination to Directing Group (DG) ActiveCat->Coordination + Substrate CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HOAc Insertion Carbene Migratory Insertion CH_Activation->Insertion + Diazo (-N2) Elimination Reductive Elimination & Protonolysis Insertion->Elimination Elimination->ActiveCat Regeneration Product Fused N-Heterocycle Elimination->Product

Figure 2: Catalytic cycle for Rh(III)-mediated C-H activation and annulation.

Case Studies in Drug Development

Angiotensin II Receptor Blockers (ARBs)
  • Drug: Losartan (Cozaar).[3]

  • Chemistry: Replacement of a carboxylic acid with a tetrazole ring.[4]

  • Outcome: The tetrazole improved oral bioavailability significantly compared to the acid precursor while maintaining the critical ionic interaction with the Arg368 residue in the AT1 receptor [4].

Antifungals (Triazoles)
  • Drug: Isavuconazonium (Prodrug of Isavuconazole).

  • Chemistry: Contains a 1,2,4-triazole side chain.[5][6][7]

  • Outcome: The triazole nitrogen coordinates to the heme iron of the fungal CYP51 enzyme (lanosterol 14α-demethylase), inhibiting ergosterol synthesis. The high N-content ensures specificity for fungal CYP over human CYP enzymes [5].

References

  • Marshall, C. M., et al. (2024).[1][2] "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry. [Link]1][2]

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. [Link]

  • Song, G., et al. (2012). "Rh(III)-catalyzed C–H activation of arenes with α-diazomalonates: synthesis of isoquinolines." Chemical Communications. [Link]

  • Herdewijn, P. (2002). "Bioisosteres in Medicinal Chemistry." Future Medicinal Chemistry. [Link] (Contextual reference for Losartan bioisosterism).

  • Pettit, N. N., & Carver, P. L. (2015). "Isavuconazole: A New Broad-Spectrum Triazole Antifungal Agent." Clinical Therapeutics. [Link]

Sources

Foundational

pyridine-imidazole hybrid ligands for coordination chemistry

An In-Depth Technical Guide to Pyridine-Imidazole Hybrid Ligands for Coordination Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract The strategic combination of distinct heterocyclic moie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridine-Imidazole Hybrid Ligands for Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct heterocyclic moieties into singular molecular scaffolds has paved the way for ligands with tunable and often synergistic properties. Among these, pyridine-imidazole hybrid ligands have emerged as a particularly versatile class of compounds in coordination chemistry. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of these ligands. We will delve into the underlying principles that make this hybrid system so effective, explore detailed synthetic methodologies, and showcase their utility in catalysis, advanced materials, and medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals seeking to leverage the unique attributes of pyridine-imidazole coordination complexes in their respective fields.

Introduction: The Power of a Hybrid Scaffold

The elegance of pyridine-imidazole hybrid ligands lies in the fusion of two fundamental building blocks of coordination and bioinorganic chemistry. Pyridine, a six-membered aromatic heterocycle, is a classic sigma-donating ligand with well-understood coordination properties.[1] Its derivatives are integral components in a vast array of catalytic and material systems.[2][3] Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, offers a richer electronic landscape.[4] It can act as a sigma-donor, a pi-acceptor, or a pi-donor, and the exocyclic N-H group can participate in hydrogen bonding, making it a crucial component in many biological systems, most notably in the amino acid histidine.[5][6]

By covalently linking these two moieties, a ligand is created that is not simply the sum of its parts. The resulting hybrid scaffold offers:

  • Tunable Electronic Properties: The electron-donating or -withdrawing nature of substituents on either the pyridine or imidazole ring can be used to finely tune the electronic environment of the coordinated metal center.[7][8]

  • Versatile Coordination Modes: These ligands can act as bidentate or tridentate chelators, or as bridging ligands to form polynuclear complexes and coordination polymers.[1][5][9] The specific coordination mode is influenced by the linkage between the rings, the steric bulk of substituents, and the preferred coordination geometry of the metal ion.

  • Supramolecular Assembly: The presence of the imidazole N-H proton allows for the formation of intricate hydrogen-bonding networks, guiding the self-assembly of higher-order structures.[1][5] This is a key feature in the design of metal-organic frameworks (MOFs) and other supramolecular architectures.[10]

  • Biomimetic Potential: The incorporation of the imidazole group provides a handle for mimicking the coordination environment of metalloenzymes, where histidine residues are common ligands.[9]

This guide will explore how these fundamental characteristics are exploited in various fields of chemical science.

Synthetic Strategies: Building the Hybrid Ligand

The synthesis of pyridine-imidazole hybrid ligands can be broadly categorized into methods that construct the imidazole ring onto a pyridine precursor or vice versa, and those that couple pre-functionalized pyridine and imidazole units. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

A common and versatile approach is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, followed by cyclization.[11][12] This method allows for the introduction of a wide variety of substituents on the imidazole ring. Another prevalent strategy involves the reaction of pyridine-2-carboxaldehyde with an appropriate amine and a source of cyanide, followed by cyclization to form the imidazole ring.

Representative Experimental Protocol: Synthesis of 2-(2'-Pyridyl)imidazole (PyimH)

This protocol is a classic example of imidazole ring construction onto a pyridine scaffold.

Step 1: Synthesis of 2-Pyridinecarboxaldehyde Oxime

  • In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the oxime.

Step 2: Dehydration and Cyclization to 2-(2'-Pyridyl)imidazole

  • Combine the 2-pyridinecarboxaldehyde oxime (1 equivalent) with formamide (used in excess as both reactant and solvent).

  • Heat the mixture to 150-160 °C for 6-8 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(2'-Pyridyl)imidazole.

Self-Validation: The purity and identity of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The spectroscopic data should be consistent with the expected structure.

Causality of Experimental Choices: The use of formamide in excess serves as both a reactant and a high-boiling solvent, facilitating the dehydration and cyclization steps. The final precipitation and recrystallization are crucial for isolating and purifying the solid ligand from the reaction mixture.

Coordination Chemistry: A Symphony of Interactions

Pyridine-imidazole hybrid ligands exhibit a rich and varied coordination chemistry, forming stable complexes with a wide range of transition metals, lanthanides, and main group elements. The syn orientation of the pyridine and imidazole nitrogen atoms in ligands like 2-(2'-pyridyl)imidazole makes them excellent bidentate chelating agents, analogous to the well-studied 2,2'-bipyridine.[1][5]

The coordination behavior can be influenced by several factors:

  • Metal Ion Preference: The size, charge, and electronic configuration of the metal ion will dictate the preferred coordination number and geometry.

  • Ligand Bite Angle: The flexibility of the linker between the pyridine and imidazole rings influences the chelate bite angle, which in turn affects the stability and geometry of the resulting complex.

  • Steric Effects: Bulky substituents on the ligand can enforce specific coordination geometries and prevent the formation of higher-order structures.

  • Ancillary Ligands: The presence of other ligands in the coordination sphere can modify the overall structure and reactivity of the complex.

Common Coordination Modes

The versatility of pyridine-imidazole ligands is evident in their ability to adopt multiple coordination modes.

cluster_0 Bidentate Chelation cluster_1 Bridging cluster_2 Tridentate Chelation M1 Metal (M) N1_py N_pyridine M1->N1_py N1_im N_imidazole M1->N1_im M2 Metal (M1) N2_py N_pyridine M2->N2_py M3 Metal (M2) N2_im N_imidazole M3->N2_im M4 Metal (M) N3_py N_pyridine M4->N3_py N3_im N_imidazole M4->N3_im X X (donor atom) M4->X

Caption: Common coordination modes of pyridine-imidazole hybrid ligands.

Quantitative Coordination Data

The structural parameters of metal complexes with pyridine-imidazole ligands have been extensively studied using single-crystal X-ray diffraction. A summary of representative data is presented below.

Metal IonLigandCoordination NumberM-N(pyridine) (Å)M-N(imidazole) (Å)Reference
Cu(II)2-(1H-imidazol-2-yl)-pyridine42.01-2.031.98-2.00[5]
Zn(II)Tridentate Py-Im ligand42.05-2.082.02-2.05[9]
Ru(II)Pyridone-imidazole ligand62.09-2.122.07-2.10[13]
Ir(III)Pyridine-imidazole ligand62.03-2.062.01-2.04[14]

Note: The bond lengths are typical ranges and can vary depending on the specific complex and its crystal packing.

Applications: From Catalysis to Medicine

The unique properties of pyridine-imidazole ligands and their metal complexes have led to their application in a diverse range of fields.

Catalysis

The tunable electronic environment provided by these ligands is highly advantageous for catalysis. By modifying the substituents on the ligand, the redox potential of the metal center can be adjusted to optimize catalytic activity.

  • Water Oxidation: Iridium complexes with pyridine-based ligands have been investigated as molecular catalysts for water oxidation.[14][15] The pyridine moiety provides a stable coordination environment, while the overall ligand framework can be tuned to enhance catalytic efficiency and stability.[14][15]

  • CO₂ Reduction: Rhenium(I) complexes of imidazolylpyridine ligands have shown promise as photocatalysts for the reduction of carbon dioxide.[16] These systems can selectively reduce CO₂ to formic acid, a valuable chemical feedstock.[16]

  • Coupling Reactions: Nickel(II) complexes featuring pyridine-chelated N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridine have been used for the synthesis of acrylates from ethylene and CO₂.[17]

cluster_workflow Catalytic Cycle for Water Oxidation Start [M-L]^n+ Ox1 [M-L]^(n+1)+ Start->Ox1 -e- Ox2 [M-L]^(n+2)+ Ox1->Ox2 -e- M_oxo [L-M=O]^(n+)+ Ox2->M_oxo +H2O, -2H+ O2_release O2 Release M_oxo->O2_release +H2O O2_release->Start -2e-, -2H+

Caption: Simplified workflow for a metal-catalyzed water oxidation reaction.

Advanced Materials

The ability of pyridine-imidazole ligands to form well-defined structures through both coordination and hydrogen bonding makes them excellent building blocks for functional materials.

  • Metal-Organic Frameworks (MOFs): Multifunctional ligands containing pyridine, imidazole, and carboxylate groups have been used to construct novel MOFs.[18] These materials can exhibit selective gas capture properties, for example, for CO₂ over N₂ and CH₄.[10][18] The uncoordinated imidazole and pyridine moieties within the framework can provide additional binding sites and contribute to the material's overall properties through weak interactions.[10]

  • Fluorescent Sensors: The fluorescence of imidazo[1,2-a]pyridine derivatives can be modulated by the presence of metal ions, making them suitable for use as fluorescent sensors.[19][20] For example, specific probes have been developed for the detection of Fe³⁺ and Hg²⁺ in aqueous media and even within living cells.[20] The "turn-on" or "turn-off" fluorescence response is typically triggered by the coordination of the metal ion to the ligand, which alters its electronic structure and photophysical properties.

Medicinal Chemistry and Drug Development

The imidazole and pyridine rings are common pharmacophores found in numerous approved drugs.[3][21] Hybrid molecules incorporating both moieties are being actively investigated for a range of therapeutic applications.

  • Anticancer Activity: Pyridine-imidazole hybrids have been designed as potential anticancer agents.[21][22][23] These compounds can exert their effects through various mechanisms, including DNA intercalation and inhibition of key enzymes like kinases.[22][24] For instance, some imidazo[1,5-a]pyridine derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[24]

  • Antifungal and Antimicrobial Agents: The molecular hybridization approach has been used to develop bis-(imidazole/benzimidazole)-pyridine derivatives with significant antifungal activity. These compounds are thought to act as multi-target ligands, potentially inhibiting the fungal enzyme CYP51 and disrupting cell wall synthesis.

  • Bioimaging and Diagnostics: The fluorescent properties of these hybrids are also being exploited for biological imaging. Probes have been developed to monitor the levels of specific enzymes, such as carboxylesterase, during cellular processes like inflammation.[25]

Conclusion and Future Outlook

Pyridine-imidazole hybrid ligands represent a powerful and versatile platform in coordination chemistry. The synergistic interplay between the well-established coordinating ability of pyridine and the rich electronic and hydrogen-bonding capabilities of imidazole has given rise to a vast array of metal complexes with fascinating structures and functions. We have seen how these ligands are making significant contributions to catalysis, the development of advanced materials like MOFs and sensors, and the design of novel therapeutic agents.

The future of this field is bright, with several exciting avenues for further exploration:

  • Rational Design of Catalysts: A deeper understanding of structure-activity relationships will enable the rational design of next-generation catalysts with enhanced activity, selectivity, and stability for challenging chemical transformations.

  • Multifunctional Materials: The incorporation of additional functional groups onto the pyridine-imidazole scaffold will lead to the development of multifunctional materials with tailored optical, electronic, and magnetic properties.

  • Targeted Drug Delivery: The biocompatibility and versatile coordination chemistry of these ligands could be exploited for the development of metal-based drug delivery systems that can target specific cells or tissues.

  • Bioinspired Systems: Further exploration of these ligands as mimics of metalloenzyme active sites will provide valuable insights into biological processes and could lead to the development of novel artificial enzymes.

As synthetic methodologies become more sophisticated and our understanding of coordination chemistry deepens, pyridine-imidazole hybrid ligands are poised to play an increasingly important role in addressing key challenges in science and technology.

References

  • OUCI. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.
  • ResearchGate. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight | Request PDF.
  • PubMed. Two novel metal-organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor. [Link]

  • Canadian Science Publishing. Synthesis and physical studies of pyridine and imidazole containing tridentate metal binding ligands. [Link]

  • Royal Society of Chemistry. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. [Link]

  • Dalton Transactions (RSC Publishing). New metal–organic frameworks based on 2,5-thiophenedicarboxylate and pyridine- or imidazole-based spacers: syntheses, topological structures, and properties. [Link]

  • Semantic Scholar. An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe3+ and F−. [Link]

  • SSRN. Iridium Complexes with Pyridine- and Imidazole-based Ligands for Water Oxidation Catalysis. [Link]

  • PubMed. The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8). [Link]

  • ACS Omega. Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. [Link]

  • RSC Publishing. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]

  • PubMed. Developing a Pyridine-Imidazole-Modified Fluorescent Probe for Monitoring Carboxylesterase Level During the Inflammation Regulation in Macrophages. [Link]

  • MDPI. Antiproliferative Water-Soluble Mono- and Binuclear Ruthenium Complexes with Pyridone–Imidazole Ligands. [Link]

  • PMC. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. [Link]

  • ACS Publications. Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. [Link]

  • Taylor & Francis Online. Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. [Link]

  • ResearchGate. Iridium Complexes with Pyridine- and Imidazole-based Ligands for Water Oxidation Catalysis. [Link]

  • Zendy. Weak interactions in imidazole‐containing zinc( II )‐based metal–organic frameworks. [Link]

  • Amanote Research. Synthesis and Physical Studies of Pyridine and - Amanote. [Link]

  • PMC. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • PubMed. An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite. [Link]

  • RSC Publishing. Light-driven CO 2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. [Link]

  • MDPI. Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • PMC. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. [Link]

  • PMC. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. [Link]

  • ACS Publications. Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PMC. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. [Link]

  • PMC. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Characterization of Imidazole-Pyridine Scaffolds in Histamine H3 Receptor Agonist Research

For Researchers, Scientists, and Drug Development Professionals Section 1: The Histamine H3 Receptor - A Key Modulator of Neurotransmission The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predomina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Histamine H3 Receptor - A Key Modulator of Neurotransmission

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. Furthermore, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of a variety of other crucial neurotransmitters, including dopamine, norepinephrine, serotonin, and acetylcholine. This unique regulatory role positions the H3R as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

H3R is constitutively active, meaning it can signal in the absence of an agonist. It couples to the Gαi/o family of G proteins, and its activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other cellular effectors, such as N-type voltage-gated calcium channels, further contributing to the inhibition of neurotransmitter release.

Section 2: The Imidazole-Pyridine Scaffold: A Promising Avenue for H3R Agonists

The development of potent and selective H3R agonists is a key area of research for potential therapeutic applications in conditions such as sleep disorders and certain cognitive impairments. The imidazole ring is a common feature in many H3R ligands, owing to its presence in the endogenous agonist, histamine. The imidazole-pyridine scaffold has emerged as a particularly promising chemotype for the development of potent and selective H3R agonists.

A prime example of a potent imidazole-pyridine based H3R agonist is 4-(1H-imidazol-4(5)-ylmethyl)pyridine , also known as immethridine . In this compound, the piperidine ring of the well-known H3R agonist immepip is replaced by a rigid pyridine ring. This structural modification has been shown to result in high affinity and agonist activity at the human H3 receptor.

Pharmacological Profile of Immethridine

The pharmacological profile of immethridine highlights its potency and selectivity as a histamine H3 receptor agonist. The table below summarizes its key in vitro parameters.

ParameterValueDescriptionReference
pKi (hH3R) 9.07A measure of the binding affinity of immethridine to the human histamine H3 receptor.[1]
pEC50 (hH3R) 9.74The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect at the human histamine H3 receptor.[1]
Selectivity >300-fold vs hH4RDemonstrates high selectivity for the H3 receptor over the closely related H4 receptor.[1]

Section 3: Key In Vitro Assays for Characterizing H3R Agonists

The characterization of a novel compound like 3-(imidazol-1-yl)-4-methylpyridine or its analogs as a histamine H3 receptor agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy. The following protocols provide a detailed guide to these essential experiments.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor, providing a quantitative measure of its binding affinity (Ki).

Principle: Competition binding assays are performed using cell membranes expressing the histamine H3 receptor and a radiolabeled H3R antagonist, such as [³H]-clobenpropit, or a radiolabeled agonist like [³H]-Nα-methylhistamine. The test compound's ability to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Culture CHO or HEK293 cells stably expressing hH3R prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge and resuspend pellet to obtain membrane preparation prep2->prep3 assay1 Incubate membranes with [³H]-radioligand and varying concentrations of test compound prep3->assay1 assay2 Incubate at 25°C for 60-90 minutes assay1->assay2 assay3 Terminate reaction by rapid filtration through glass fiber filters assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 detect1 Place filters in scintillation vials with scintillation cocktail assay4->detect1 detect2 Quantify radioactivity using a scintillation counter detect1->detect2 detect3 Plot data and determine IC50 detect2->detect3 detect4 Calculate Ki using Cheng-Prusoff equation detect3->detect4

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in a fresh buffer. Repeat the centrifugation and resuspension steps.

    • Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • Varying concentrations of the test compound (e.g., 3-(imidazol-1-yl)-4-methylpyridine).

      • A fixed concentration of the radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine at a concentration near its Kd).

      • The prepared cell membranes (typically 20-50 µg of protein per well).

    • For determining non-specific binding, add a high concentration of a known unlabeled H3R ligand (e.g., 10 µM immepip or thioperamide) in separate wells.

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay: Assessing Functional Agonism

This functional assay measures the ability of an H3R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the H3R signaling pathway.

Principle: The activation of the Gαi/o-coupled H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The ability of the H3R agonist to reduce this forskolin-stimulated cAMP accumulation is then quantified.

H3 Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist H3R Agonist (e.g., 3-(imidazol-1-yl)-4-methylpyridine) receptor Histamine H3 Receptor agonist->receptor g_protein Gαi/oβγ receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response leads to

Caption: Histamine H3 receptor signaling pathway.

Detailed Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96-well or 384-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

    • Add varying concentrations of the test H3R agonist to the wells.

    • Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal inhibition (efficacy) of the test compound.

GTPγS Binding Assay: Measuring G Protein Activation

This assay provides a direct measure of the activation of G proteins upon agonist binding to the H3 receptor.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the H3 receptor as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).

      • Varying concentrations of the test H3R agonist.

      • The prepared cell membranes (typically 10-20 µg of protein per well).

    • Pre-incubate for a short period (e.g., 15 minutes) at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

    • Dry the filters and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) of the test compound relative to a standard full agonist.

Section 4: Concluding Remarks

The imidazole-pyridine scaffold represents a valuable starting point for the design of novel and potent histamine H3 receptor agonists. The detailed protocols provided in these application notes for radioligand binding, cAMP accumulation, and GTPγS binding assays offer a robust framework for the comprehensive in vitro characterization of such compounds. A thorough understanding of a compound's affinity, potency, and efficacy at the H3 receptor is crucial for its advancement in the drug discovery pipeline. By employing these well-established methodologies, researchers can effectively evaluate the potential of new chemical entities targeting the H3 receptor for the treatment of various CNS disorders.

References

  • Kitbunnadaj, R., Zuiderveld, O. P., Christophe, B., Hulscher, S., Menge, W. M., Gelens, E., ... & Leurs, R. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of medicinal chemistry, 47(10), 2414–2417. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Imidazole-Pyridine Coupling Reactions

Welcome to the technical support center for imidazole-pyridine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole-pyridine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Imidazole-pyridine motifs are cornerstones in medicinal chemistry and materials science, yet their synthesis via cross-coupling is often fraught with challenges ranging from low yields to catalyst poisoning.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial phases of experimental design.

Q1: What are the primary cross-coupling strategies for synthesizing imidazole-pyridine bonds?

There are two main strategies, depending on whether you are forming a Carbon-Carbon (C-C) or a Carbon-Nitrogen (C-N) bond between the two heterocycles.

  • For C-C Bonds (e.g., Aryl-Aryl Coupling): The Suzuki-Miyaura coupling is the most prevalent method. This involves reacting a halo-substituted heterocycle (e.g., bromo-pyridine) with a boron-substituted heterocycle (e.g., imidazole-boronic acid or ester). It is known for its functional group tolerance and the commercial availability of a wide range of building blocks.[3]

  • For C-N Bonds (e.g., N-Arylation): The Buchwald-Hartwig amination is the gold standard. This reaction couples a halo-substituted heterocycle (e.g., bromo-pyridine) with the N-H bond of an imidazole. This method has revolutionized N-arylation, largely replacing harsher classical methods like the Ullmann condensation.[4][5]

Q2: I'm starting a new project. What is a reliable, general-purpose catalyst system to begin with?

For a robust starting point in either Suzuki or Buchwald-Hartwig couplings involving heteroaryl partners, a palladium(II) acetate (Pd(OAc)₂) or a palladium pre-catalyst combined with a sterically hindered biarylphosphine ligand is highly recommended.

A typical go-to system would be:

  • Palladium Source: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos or SPhos (Ligand:Pd ratio of 2:1)

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: Dioxane or Toluene (often with a small amount of water for Suzuki reactions)

The bulky, electron-rich nature of ligands like XPhos promotes the crucial oxidative addition step, especially with less reactive chloro-pyridines, and facilitates the final reductive elimination to release the product.[6][7]

Q3: My reaction shows no product, only starting materials. What is the most likely culprit?

If there is a complete lack of conversion, the issue is almost always a deactivated or poisoned catalyst. The primary suspect is the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively acting as a ligand and inhibiting its catalytic activity. This is famously known as the "2-pyridyl problem".[8] Other common causes include insufficient heat, an ineffective base, or oxygen contamination that deactivates the Pd(0) catalyst.[9]

Q4: What are the most common side reactions I should watch for?

Be vigilant for two main side reactions:

  • Homocoupling: You may observe the formation of bi-imidazole or bi-pyridine products. This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of your starting materials.[9]

  • Protodeboronation (in Suzuki reactions): Your boronic acid/ester can be replaced by a hydrogen atom from a proton source (like water or alcohol) before it has a chance to couple. This is a common pathway for catalyst turnover to stall, leaving you with a de-boronated starting material.[9]

Part 2: Detailed Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures.

Issue 1: Low to No Yield / Incomplete Conversion

This is the most frequent challenge. A methodical investigation of the catalyst, reagents, and conditions is essential.

Causality: The energy barrier for the oxidative addition of the palladium catalyst to the C-X bond (where X is Cl, Br, I) is a critical rate-determining step. This is particularly challenging for electron-rich or sterically hindered heterocycles like pyridines.[6] Furthermore, the pyridine nitrogen can act as a poison, as discussed in the FAQs. The choice of ligand is paramount to overcoming these hurdles.

Solutions:

  • Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which are designed to promote the difficult oxidative addition step and resist catalyst inhibition.[6]

  • Use a Pre-formed Catalyst: Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle never begins. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable pre-catalyst (e.g., an XPhos-palladium pre-catalyst) ensures a higher concentration of active catalyst from the start.[9]

  • Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading from 2 mol% to 5-10 mol% can sometimes overcome minor catalyst deactivation pathways and push a sluggish reaction to completion.

Catalyst/Ligand System Recommended For Key Advantages
Pd(OAc)₂ / XPhos or SPhos General purpose, especially for challenging (hetero)aryl chlorides.[6][7]High activity, promotes difficult oxidative additions, good thermal stability.
Pd₂(dba)₃ / P(t-Bu)₃ Electron-rich and sterically hindered substrates.[7]Very electron-rich ligand, highly active, but can be air-sensitive.
PdCl₂(dppf) Suzuki couplings with less-hindered substrates.Bench-stable, reliable for many standard couplings, but may fail with pyridines.
Pd-PEPPSI-IPr NHC-based catalysis, good for sterically demanding couplings.Highly active and thermally robust, offers an alternative to phosphine ligands.

Causality: The nitrogen lone pair on 2-halopyridines can chelate to the palladium center, forming stable, catalytically inactive complexes. This prevents the catalyst from participating in the desired cross-coupling cycle. This inhibitory effect is a well-documented challenge in pyridine chemistry.[8]

Solutions:

  • Use a More Stable Coupling Partner: For Suzuki reactions, 2-pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[10] Switching to a more robust boronic acid surrogate, such as an MIDA (N-methyliminodiacetic acid) boronate, can dramatically improve reaction outcomes. These reagents are air-stable solids that slowly release the active boronic acid under the reaction conditions, minimizing degradation.[11]

  • Employ Additives: In some cases, additives can mitigate pyridine inhibition. For instance, the addition of copper(I) salts has been shown to improve yields, potentially by altering the reaction mechanism or catalyst state.[11]

Causality: The base plays a critical role in the catalytic cycle. In Suzuki couplings, it is required to activate the boronic acid for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. The base's strength, solubility, and counter-ion can all influence reaction rates. The solvent must solubilize the reactants and, crucially, the active catalytic species.

Solutions:

  • Screen Different Bases: If a common base like Na₂CO₃ or K₂CO₃ fails, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The larger, softer cation of cesium carbonate can also break up palladium aggregates, increasing catalyst activity.[6]

  • Optimize the Solvent System: Aprotic polar solvents like dioxane, toluene, or DMF are standard. For Suzuki reactions, a small amount of water (e.g., a 10:1 organic/water ratio) is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.[7] If starting materials are poorly soluble, consider a more polar solvent like DMF or DMA, but be aware that these can sometimes coordinate to the catalyst.

Part 3: Troubleshooting Workflow & Key Mechanisms

Visual aids can simplify complex decision-making processes and clarify mechanistic pathways.

Troubleshooting Diagram: Low or No Yield

This flowchart provides a logical sequence for diagnosing a failed reaction.

TroubleshootingWorkflow start Start: Low/No Yield check_catalyst Is the catalyst system active enough? (e.g., Buchwald ligand, pre-catalyst) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp: 80-120°C, Time: 12-24h) check_catalyst->check_conditions No solution_catalyst Switch to XPhos/SPhos. Use a Pd(0) pre-catalyst. check_catalyst->solution_catalyst Yes check_reagents Are reagents pure & stable? (Fresh boronic acid, degassed solvent) check_conditions->check_reagents No solution_conditions Increase temperature incrementally. Run overnight. check_conditions->solution_conditions Yes check_pyridine Is pyridine inhibition the issue? (Especially with 2-halopyridines) check_reagents->check_pyridine No solution_reagents Use fresh reagents. Improve degassing protocol. check_reagents->solution_reagents Yes solution_pyridine Switch to MIDA boronate. Screen additives (e.g., Cu(I)). check_pyridine->solution_pyridine Yes success Reaction Optimized check_pyridine->success No solution_catalyst->success solution_conditions->success solution_reagents->success solution_pyridine->success

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram highlights the key steps and the point of pyridine inhibition.

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X Inhibition Pyridine Inhibition (Inactive [Pd]-Pyridine Complex) Pd0->Inhibition Catalyst Poisoning Transmetal Transmetalation (Ar-Pd(II)-Ar')L OxAdd->Transmetal + Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar') Pyridine Pyridine Substrate Pyridine->Inhibition

Caption: The Suzuki cycle, showing where pyridine substrates can poison the catalyst.

Part 4: Key Experimental Protocols

These generalized procedures provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for coupling a halo-pyridine with an imidazole boronic ester.

  • Reagent Preparation: To an oven-dried reaction vial, add the halo-pyridine (1.0 equiv), imidazole boronic acid pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Seal the vial, and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is critical for minimizing oxygen-sensitive side reactions like homocoupling.

  • Freeze: Place the solvent in a flask with a sidearm and stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the solvent still frozen, open the stopcock and evacuate the flask using a high-vacuum pump for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

References

  • Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068–11091. [Link]

  • Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5676-5686. [Link]

  • Khader, S. A. A., et al. (2018). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 59(31), 3044-3048. [Link]

  • Li, Y., & Yang, B. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4988. [Link]

  • Nagy, T., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(18), 4269. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sharma, V., Kumar, R., & Sharma, U. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 2896–2957. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Imidazole-Pyridine Derivatives

Welcome to the technical support guide for the purification of polar imidazole and pyridine-containing heterocyclic compounds. These molecules are cornerstones in pharmaceutical and materials science, yet their inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of polar imidazole and pyridine-containing heterocyclic compounds. These molecules are cornerstones in pharmaceutical and materials science, yet their inherent polarity and basicity present significant purification challenges. This guide is structured to provide direct, actionable answers to common problems encountered in the lab, moving from fundamental issues to advanced chromatographic solutions. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, validated purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face.

Section 1: Initial Purification & Column Chromatography Issues

Q1: My basic compound is streaking badly or sticking irreversibly to my silica gel column. What's happening and how do I fix it?

A1: This is the most frequent issue and is caused by strong acid-base interactions between the basic nitrogen atoms (imidazole, pyridine) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to poor peak shape (tailing) and, in severe cases, irreversible adsorption, resulting in low recovery.[1]

Here are several proven strategies to mitigate this:

  • Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your mobile phase (typically 0.1-2%).[1][2] This competes with your compound for binding to the acidic sites, dramatically improving peak shape and recovery.[3]

  • Switch to a Less Acidic Stationary Phase: If tailing persists, consider an alternative to silica.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent choice for purifying basic compounds as it lacks the strong acidic character of silica.[1][2]

    • Amine-Functionalized Silica: These columns have an amine-bonded phase that shields the underlying silica and provides a less interactive surface for basic analytes.[4]

  • Employ Dry Loading: Loading your sample dissolved in a strong solvent can cause it to streak down the column before the mobile phase can establish equilibrium. Instead, pre-adsorb your crude material onto a small amount of silica gel (or Celite), evaporate the solvent, and load the resulting dry powder onto the top of your column. This almost always results in sharper bands and better separation.[1]

Q2: My highly polar compound runs at the solvent front even with 100% ethyl acetate or methanol in my mobile phase on a silica column. What should I do?

A2: When your compound is too polar for normal-phase chromatography, you are essentially washing it off the column without any retention. You need to switch to a chromatographic mode that is designed to retain polar molecules.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like silica, diol, or amide) but with a mobile phase typical of reversed-phase (e.g., high acetonitrile, low water/buffer).[5][6] Water acts as the strong solvent.[4] This technique establishes a water-rich layer on the stationary phase surface, into which your polar analyte can partition, leading to excellent retention and separation.[5][7]

  • Reversed-Phase with Specialized Columns: Standard C18 columns are not suitable, as they suffer from "phase collapse" in the highly aqueous mobile phases needed to retain very polar compounds, leading to poor and irreproducible results.[8] Use a modern "aqueous-stable" C18 (C18Aq) or a polar-embedded phase column, which are specifically designed to prevent this collapse and provide stable retention.[8][9][10]

Q3: I'm using a reversed-phase (C18) column, but my basic pyridine derivative still shows significant peak tailing. I thought C18 was supposed to be better for this.

A3: While C18 columns primarily separate based on hydrophobicity, residual, un-capped silanol groups on the silica backbone are still present and can interact ionically with your protonated basic compound. The pH of your mobile phase is the critical factor here.[11]

  • Control the Mobile Phase pH: Most pyridine derivatives have a pKa around 5-6.[11]

    • Low pH (e.g., < 3): This is often the ideal range. Your pyridine is fully protonated (positive charge), but the surface silanols are also protonated (neutral). This minimizes the strong ionic interaction that causes tailing.[11] Use an additive like formic acid or trifluoroacetic acid (TFA).

    • Mid pH (4-7): This is the worst range. Your pyridine is protonated, but the silanols are deprotonated (negative charge), leading to maximum ionic interaction and severe tailing. Avoid this pH range with standard silica-based columns.[11]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups, leading to much better peak shapes for basic compounds.[11]

Section 2: Advanced & Alternative Purification Strategies

Q4: Normal-phase and reversed-phase chromatography are both failing to resolve my compound from a key impurity. What other techniques can I try?

A4: When you need a completely different separation mechanism (i.e., orthogonality), several powerful techniques are available.

  • Mixed-Mode Chromatography (MMC): This is an increasingly popular and powerful choice. MMC columns have stationary phases with multiple functionalities, such as combining reversed-phase (C18) and ion-exchange (cation or anion) properties on a single ligand.[12][13][14] This allows you to exploit differences in both hydrophobicity and charge simultaneously, often separating impurities that co-elute in other systems.[15] For a basic imidazole-pyridine, a reversed-phase/cation-exchange column would be an excellent choice.[12]

  • Ion-Exchange Chromatography (IEX): This classic technique separates molecules based on their net charge.[16] Since your basic compounds can be readily protonated to carry a positive charge, cation-exchange chromatography is a highly effective method.[17] You load your sample under low-salt conditions where it binds to the negatively charged stationary phase, and then elute by increasing the salt concentration or changing the pH.

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent like methanol.[18] It offers very fast and efficient separations and is considered a "green" technology due to reduced organic solvent consumption.[19] It is increasingly being used for the purification of polar compounds.[20][21][22]

Q5: My compound is a salt (e.g., a hydrochloride). Why are the peaks on my HPLC so broad and distorted?

A5: This is a common issue when the counter-ion in your sample (e.g., chloride) is different from the ions in your mobile phase (e.g., formate or acetate from an additive). On the column, your protonated compound can transiently pair with different anions, creating multiple species with slightly different retention times, which merges into one very broad peak.[11] To fix this, you must ensure a consistent ionic environment. The easiest way is to add a high concentration of a salt like ammonium acetate (e.g., 10-20 mM) to your mobile phase. The excess acetate will act as the consistent counter-ion for your compound, leading to sharp, symmetrical peaks.[11]

Q6: I can't find a good single solvent for recrystallization. My compound either dissolves completely at room temperature or won't dissolve even when boiling. What should I do?

A6: This is a perfect scenario for a two-solvent (or solvent-pair) recrystallization system.[23]

  • Find a "Good" Solvent: Identify a solvent that dissolves your compound very well, even at room temperature.

  • Find a "Poor" Solvent: Identify a solvent in which your compound is very insoluble, even when hot. The "good" and "poor" solvents must be miscible with each other.

  • Procedure: Dissolve your crude compound in the minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a drop or two of the hot "good" solvent to make the solution clear again. Now, allow the solution to cool slowly. As it cools, the solvent mixture becomes effectively less polar, reducing the solubility of your compound and inducing crystallization.[23]

Q7: During recrystallization, my compound "oils out" instead of forming crystals. How can I prevent this?

A7: "Oiling out" happens when the compound comes out of the solution as a liquid instead of a solid.[1][23] This often occurs when the melting point of your solid is lower than the boiling point of the solvent, or if the solution is supersaturated.

  • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add more hot solvent, and allow it to cool much more slowly.[24]

  • Lower the Cooling Temperature: If the issue persists, try cooling the solution very slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization at a temperature well below your compound's melting point.

  • Change Solvents: The polarity of the solvent may be too close to that of your compound. Try a completely different solvent system.[24]

Workflow & Decision Making

Choosing the right purification strategy from the start can save significant time and resources. The following diagram outlines a logical decision-making process.

Purification_Workflow start Crude Product (Polar Imidazole-Pyridine) workup Acid-Base Workup? (Separate basic product from neutral/acidic impurities) start->workup is_solid Is the product a solid? workup->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Impure recrystallize->chromatography Fails / Impure tlc_screen TLC Screening (Normal Phase - Silica) chromatography->tlc_screen rf_check Rf > 0.1 in reasonable solvent system? tlc_screen->rf_check normal_phase Normal Phase Chromatography (Silica or Alumina) - Add basic modifier (TEA/NH4OH) - Consider gradient elution rf_check->normal_phase Yes adv_chrom Advanced Chromatography Needed rf_check->adv_chrom No (Stays at baseline) select_adv Select Advanced Method Based on Problem normal_phase->select_adv Fails to resolve adv_chrom->select_adv hilic HILIC (Good for highly polar, neutral/basic compounds) select_adv->hilic mmc Mixed-Mode (RP/IEX) (Excellent for charged compounds & difficult separations) select_adv->mmc sfc SFC (Fast, green alternative to normal phase) select_adv->sfc iex Ion-Exchange (Specific for charged compounds) select_adv->iex

Caption: Decision workflow for purifying polar imidazole-pyridine derivatives.

Detailed Protocol: HILIC Purification

This protocol provides a starting point for developing a HILIC purification method for a highly polar imidazole or pyridine derivative that has poor retention in both normal- and reversed-phase chromatography.

Objective: To separate a polar basic analyte from polar impurities using HILIC flash chromatography.

Materials:

  • Stationary Phase: Silica Gel Flash Column (alternatively: Diol or Amine functionalized column).[8]

  • Mobile Phase A: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Mobile Phase B: Deionized Water with 0.1% Formic Acid.

  • Crude sample, pre-adsorbed on Celite or silica gel.

Methodology:

  • System Equilibration: Equilibrate the silica column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes (CVs). Ensure a stable baseline is achieved on the detector.

  • Sample Loading: Load the dry, pre-adsorbed sample onto the top of the column.

  • Initial Elution (Isocratic Hold): Begin the run by eluting with the initial conditions (95:5 A:B) for 2 CVs. This ensures the sample is fully introduced to the column under high-retention conditions.

  • Gradient Elution: Program a linear gradient to increase the percentage of the strong solvent (Water, Mobile Phase B). A typical scouting gradient would be from 5% B to 50% B over 10-15 CVs.[8]

    • Rationale: Unlike normal phase, water is the strong, eluting solvent in HILIC.[4][5] The gradual increase in water content will decrease the retention of your polar compound and elute it from the column. The acidic modifier (formic acid) helps to ensure sharp peak shapes by keeping the basic analytes protonated.

  • High-Polarity Wash: After the main gradient, include a steep gradient up to 80-95% B for 2-3 CVs to wash off any very strongly retained polar impurities.

  • Re-equilibration: Before the next injection, run the column with the initial conditions (95:5 A:B) for at least 5 CVs to ensure the water layer on the stationary phase is reproducibly re-established.

  • Fraction Analysis: Analyze collected fractions by TLC or LC-MS to determine which contain the pure product.

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended Solutions
Peak Tailing (Normal Phase) Strong interaction between basic analyte and acidic silica gel.[1]Add 0.1-2% triethylamine or NH₄OH to the mobile phase.[1][2] Switch to a neutral/basic alumina column.[1]
No Retention (Reversed Phase) Compound is too polar for C18; potential phase collapse with >80% water.[8]Switch to a HILIC method.[5] Use a specialized aqueous-stable C18 (C18Aq) or polar-embedded phase column.[8][9]
Low Recovery from Column Irreversible adsorption on silica.[1] Compound degradation on acidic silica.Deactivate silica with a basic modifier.[1] Use a less acidic stationary phase (alumina). Run the column faster (flash chromatography).[1]
Co-eluting Impurities Insufficient selectivity of the chosen chromatographic system.Change the solvent system (e.g., switch from EtOAc/Hex to DCM/MeOH).[1] Switch to an orthogonal method (HILIC, Mixed-Mode, or SFC).[12][18]
"Oiling Out" in Recrystallization Solution is too concentrated; solvent polarity is too close to solute polarity.[24]Re-heat, add more hot solvent, and cool very slowly.[24] Try a different solvent or a two-solvent system.[23]
Broad Peaks for Salt Samples Inconsistent ion-pairing on the column.[11]Add a salt buffer (e.g., 10-20 mM ammonium acetate or formate) to the mobile phase.[11]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives
  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Separation of pyridine compounds on ion-exchange resins - ElectronicsAndBooks. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • What the HILIC Is: HILIC Column Tips & LC Techniques - Phenomenex. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Recrystallization1. [Link]

  • Recrystallization. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. [Link]

  • Purification of polar compounds - The Analytical Scientist. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Recrystallization - Wired Chemist. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography - Cytiva. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. [Link]

  • Removing Pyridine : r/chemistry - Reddit. [Link]

  • ion exchange chromatography - iajps. [Link]

  • Removing imidazole in a workup? : r/chemistry - Reddit. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

Sources

Troubleshooting

removing copper catalyst residues from 3-(imidazol-1-yl)-4-methylpyridine

Ticket ID: #Cu-4MP-001 Topic: Removing Copper Catalyst Residues from 3-(imidazol-1-yl)-4-methylpyridine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Ligand Problem" You are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Cu-4MP-001 Topic: Removing Copper Catalyst Residues from 3-(imidazol-1-yl)-4-methylpyridine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ligand Problem"

You are encountering difficulty removing copper because your product, 3-(imidazol-1-yl)-4-methylpyridine , is not just a passive organic molecule; it is a bidentate ligand .

The basic nitrogen on the imidazole ring (


) and the pyridine nitrogen (

) create a perfect "coordination pocket" for copper ions. Standard silica chromatography often fails because the Copper-Product complex is stable enough to survive the column, co-eluting with your free product or streaking as a blue/green band.

To solve this, we must introduce a competitive binding agent with a higher affinity for copper than your product.

Part 1: Diagnostic & Strategy
Q: Why is standard extraction (water/brine wash) failing?

A: Copper binds to nitrogen heterocycles with high affinity. In a standard water/organic extraction, the partition coefficient (


) of the Cu-Product complex heavily favors the organic phase. Simple water washes cannot break this coordination bond.
Q: What is the recommended workflow for this specific molecule?

A: We recommend a three-stage protocol. Do not rely on a single method.

  • Disruptive Wash: Convert Cu into a water-soluble complex using Ammonia or EDTA.

  • Scavenging: Use functionalized silica to capture trace Cu from the organic phase.

  • Polishing: Recrystallization (if solid) or modified chromatography.

PurificationWorkflow Start Crude Reaction Mixture (Containing Cu Catalyst) Step1 Step 1: Disruptive Wash (NH4OH or EDTA) Start->Step1 Check1 Is Aqueous Layer Blue? Step1->Check1 RepeatWash Repeat Wash Check1->RepeatWash Yes (Cu removed) Step2 Step 2: Organic Layer Separation & Drying (Na2SO4) Check1->Step2 No (Colorless) RepeatWash->Step1 Step3 Step 3: Silica Scavenger (Si-Thiol or Si-Thiourea) Step2->Step3 Check2 Residual Cu Test (< 50 ppm?) Step3->Check2 Check2->Step3 Fail Step4 Step 4: Polishing (Crystallization/Column) Check2->Step4 Pass Final Pure Product (< 10 ppm Cu) Step4->Final

Figure 1: Integrated workflow for removing copper from basic nitrogen heterocycles.

Part 2: The Disruptive Wash (Protocol A)

Issue: "My crude oil is green/blue. How do I get the bulk copper out before the column?"

The Solution: You must form a water-soluble cuprate complex that is more stable than the Product-Cu complex.

Protocol:

  • Dissolve the crude residue in a non-polar solvent (DCM or Toluene). Avoid Ethyl Acetate if possible, as it can coordinate Cu, though weakly.

  • The Ammonia Wash: Wash the organic layer with 10% aqueous

    
     .
    
    • Mechanism:[1][2][3][4] Ammonia displaces the imidazole ligand, forming the deep blue

      
       complex, which is highly water-soluble.
      
    • Visual Cue: The aqueous layer will turn bright blue.

  • Repeat until the aqueous layer is colorless.

  • The EDTA Alternative: If the product is sensitive to high pH (ammonia is pH ~11), use 0.1 M aqueous EDTA adjusted to pH 8-9.

    • Note: EDTA is slower kinetically than ammonia for this specific displacement but thermodynamically stronger.

Critical Troubleshooting:

  • Emulsions: Basic heterocycles like yours act as surfactants. If an emulsion forms, add a small amount of saturated brine to the ammonia wash.

  • pH Control: Do not use acid washes (e.g., 1M HCl). While this protonates the pyridine/imidazole and releases Cu, it also drives your product into the water layer. Keep the aqueous phase basic (pH > 9).

Part 3: Solid-Supported Scavengers (Protocol B)

Issue: "I washed it, but the product is still slightly off-color, or ICP-MS shows 500 ppm Cu."

The Solution: Use functionalized silica scavengers.[5] These are superior to activated carbon for this application because they are defined chemical chelators.

Selection Guide:

Scavenger TypeFunctional GroupSpecificity for CuRecommended For
Si-Thiol Propylthiol (-SH)HighGeneral Purpose. Best first choice. Works across wide pH.
Si-Thiourea ThioureaVery HighSpecific for N-Heterocycles. Mimics biological Cu-binding.
Si-DMT DimercaptotriazineUltra HighTrace Polishing. Use if Thiol leaves residues >50 ppm.

Experimental Protocol (Batch Mode):

  • Dissolve crude (post-wash) in THF or MeOH (10 mL solvent per g of product).

  • Add Si-Thiol (or Si-Thiourea) at 4-5 equivalents relative to the estimated residual copper (usually 10-20 wt% of the crude mass is a good starting point if Cu content is unknown).

  • Stir at 40°C for 4 hours . Heat is crucial to overcome the activation energy of ligand exchange.

  • Filter through a 0.45 µm pad (or Celite).

  • Concentrate and check color.

Why Si-Thiourea? For pyridine/imidazole derivatives, Si-Thiourea is often superior. The thiourea sulfur is a "soft" donor that binds Cu(I) and Cu(II) with extreme avidity, often outcompeting the "harder" nitrogen donors of your product [1].

Part 4: Chromatography & Polishing

Issue: "The copper is streaking on my silica column."

The Solution: Passivate the silica and compete for the metal.

Modifying the Mobile Phase: Standard silica is slightly acidic. This can cause the basic imidazole to drag, and the copper to stick.

  • Add 1% Triethylamine (Et3N) or 1%

    
      to your mobile phase (e.g., DCM/MeOH + 1% NH4OH).
    
  • Mechanism:[1][2][3][4] The amine additive blocks the silanols (reducing streaking) and keeps the copper coordinated in the mobile phase (if using ammonia) or helps elute the free ligand.

Crystallization (The Final Polish): 3-(imidazol-1-yl)-4-methylpyridine derivatives often crystallize well.

  • Solvent System: Hot Methanol or Isopropanol [2].

  • Technique: Dissolve in minimum hot solvent. Allow to cool slowly. Copper impurities usually remain in the mother liquor.

Part 5: Mechanism of Action

Understanding the competition between your product and the scavenger allows you to optimize the conditions.

Mechanism Cu Cu(II) Ion Complex1 Product-Cu Complex (Contaminant) Cu->Complex1 Complex2 Scavenger-Cu Complex (Filtered Solid) Cu->Complex2 Kd ~ 10^-12 (Stronger Bond) Prod Product (Imidazole-Pyridine) Prod->Complex1 Kd ~ 10^-6 Scav Si-Thiol (Scavenger) Scav->Complex2 Complex1->Cu Dissociation (Heat helps) Note Goal: Shift equilibrium right by using a scavenger with higher affinity (lower Kd) Complex2->Note

Figure 2: Ligand Exchange Mechanism. The scavenger must have a lower dissociation constant (


) than the product to effectively "steal" the copper.
References
  • SiliCycle Inc. (2025). SiliaMetS Metal Scavengers: Efficient Tool to Remove Metal Residues.[6] Technology Networks. Link

  • Takaki, R., & Ashburn, B. O. (2019). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.[7] MDPI Molbank.[7] Link

  • Mak, S. Y., et al. (2024). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. Frontiers in Chemistry. Link

  • Organic Chemistry Portal. (2023). Ullmann Reaction & Catalyst Removal Strategies. Link

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 3-(1H-imidazol-1-yl)-4-methylpyridine in Organic Solvents

Welcome to the technical support center for 3-(1H-imidazol-1-yl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1H-imidazol-1-yl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents during their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and a foundational understanding of the physicochemical properties of this molecule to empower you to overcome these hurdles.

Understanding the Molecule: A Foundation for Troubleshooting

Before diving into specific protocols, it is crucial to understand the structural and chemical nature of 3-(1H-imidazol-1-yl)-4-methylpyridine. The molecule is a heterocyclic compound comprised of a 4-methylpyridine ring linked to an imidazole ring. This unique structure imparts specific physicochemical properties that directly influence its solubility.

Key Physicochemical Characteristics (Predicted and Inferred):

PropertyPredicted/Inferred ValueImplication for Solubility
pKa (Conjugate Acid) ~5-7The compound is a weak base, with the pyridine nitrogen being the primary site of protonation[1][2]. The imidazole ring also contributes to its basicity[3]. This suggests that its solubility will be highly dependent on pH in protic solvents.
logP (Octanol-Water Partition Coefficient) Low to moderateThe presence of two nitrogen-containing heterocyclic rings suggests a degree of polarity, which would result in a relatively low logP value[1][4]. This indicates a preference for more polar solvents.
Hydrogen Bonding Acceptor and DonorThe pyridine nitrogen and the sp2 hybridized nitrogen of the imidazole ring are hydrogen bond acceptors. The C-H bonds on the imidazole ring can act as weak hydrogen bond donors.
Physical State Likely a solid at room temperatureSimilar small molecule heterocyclic compounds are typically crystalline solids at ambient temperatures.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This troubleshooting guide provides a systematic workflow to address the poor solubility of 3-(1H-imidazol-1-yl)-4-methylpyridine.

Step 1: Systematic Solvent Screening

The first and most critical step is to perform a systematic solvent screening to identify a suitable solvent or solvent system.

Protocol for Solvent Screening:

  • Preparation: Weigh a small, precise amount of 3-(1H-imidazol-1-yl)-4-methylpyridine (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.

  • Observation and Agitation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution. If the compound does not dissolve, incrementally add more solvent in measured volumes, vortexing after each addition, until the compound fully dissolves or a practical volume limit is reached.

  • Categorization: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesExpected SolubilityRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighThe ability of these solvents to hydrogen bond with the nitrogen atoms of the pyridine and imidazole rings should facilitate dissolution.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High to ModerateThe high polarity of DMF and DMSO makes them excellent solvents for a wide range of organic compounds. Acetonitrile is a good starting point for a less polar aprotic solvent.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to LowThese solvents are less polar and may be less effective unless the compound has significant nonpolar character.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)LowEthers are generally less effective at dissolving polar, hydrogen-bonding solutes.
Nonpolar Solvents Toluene, Heptane, HexaneVery Low/InsolubleThe polar nature of the target molecule makes it unlikely to dissolve in nonpolar hydrocarbon solvents.

Troubleshooting Workflow for Solvent Selection

G cluster_0 Step 1: Initial Solvent Screening cluster_1 Step 2: Optimization A Start with a small amount of compound B Test solubility in a range of solvents (polar protic, polar aprotic, nonpolar) A->B C Is the compound soluble in a single solvent? B->C D Proceed with the chosen solvent C->D Yes E Consider co-solvents for improved solubility or to reduce toxicity C->E No F Consider pH modification for protic solvent systems E->F G Consider salt formation for significant solubility enhancement F->G

Caption: A decision-making workflow for troubleshooting the solubility of 3-(1H-imidazol-1-yl)-4-methylpyridine.

Step 2: The Power of Co-Solvents

If the compound exhibits limited solubility in a single desired solvent, a co-solvent system can be highly effective. Co-solvents work by altering the overall polarity of the solvent mixture to better match that of the solute.

Common Co-Solvent Systems to Explore:

  • DCM/Methanol: A versatile combination for compounds with intermediate polarity. Start with a high percentage of DCM and titrate in methanol.

  • Toluene/Ethanol: Useful if some nonpolar character is present.

  • Water/Acetonitrile or Water/Methanol: For applications requiring an aqueous component, these are standard mixtures in chromatography.

Experimental Protocol for Co-Solvent Screening:

  • Attempt to dissolve the compound in the less polar solvent first.

  • While stirring or vortexing, add the more polar co-solvent dropwise until the compound fully dissolves.

  • Record the approximate ratio of the two solvents required for dissolution.

Step 3: Leveraging pH for Enhanced Solubility

Given that 3-(1H-imidazol-1-yl)-4-methylpyridine is a weak base, its solubility in protic solvents can be dramatically increased by lowering the pH. Protonation of the pyridine nitrogen introduces a positive charge, leading to stronger ion-dipole interactions with polar solvents.

Protocol for pH-Dependent Solubility:

  • Suspend the compound in the desired protic solvent (e.g., water, ethanol).

  • Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring for dissolution.

  • The target pH should ideally be at least 2 units below the pKa of the compound (i.e., pH < 3-5).

Important Considerations:

  • Compound Stability: Ensure that the compound is stable at low pH.

  • Downstream Applications: Consider the compatibility of the acidic conditions with subsequent experimental steps.

Step 4: Salt Formation for a Significant Solubility Boost

For compounds with persistent solubility issues, forming a salt can be a highly effective strategy. Reacting the basic 3-(1H-imidazol-1-yl)-4-methylpyridine with an acid will produce a salt that is often significantly more soluble in polar solvents than the free base.

Common Acids for Salt Formation:

  • Hydrochloric acid (HCl): Forms a hydrochloride salt.

  • Sulfuric acid (H₂SO₄): Forms a sulfate salt.

  • Tartaric acid or Citric acid: Forms organic salts, which can sometimes offer advantages in terms of crystallinity and handling.

General Protocol for Salt Formation:

  • Dissolve the free base in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Add a stoichiometric equivalent of the chosen acid (often as a solution in a compatible solvent).

  • The salt will typically precipitate from the solution. The precipitate can then be isolated by filtration, washed, and dried.

  • Confirm salt formation using analytical techniques such as NMR or melting point analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my compound "oiling out" instead of dissolving?

A1: "Oiling out" occurs when a compound is not fully soluble at a given temperature and instead forms a liquid phase that is immiscible with the solvent. This often happens when the melting point of the compound is lower than the boiling point of the solvent. To address this, try using a solvent in which the compound is more soluble, or gently warming the mixture. If warming, be cautious of potential degradation.

Q2: I've dissolved my compound, but it precipitates upon cooling. What should I do?

A2: This indicates that the solution was supersaturated at the higher temperature. To maintain solubility at lower temperatures, you may need to use a larger volume of solvent, a different solvent system, or consider one of the solubility enhancement techniques described above, such as co-solvency or pH adjustment.

Q3: Can I use heat to improve the solubility of 3-(1H-imidazol-1-yl)-4-methylpyridine?

A3: Yes, in many cases, heating will increase the solubility of a compound. However, it is crucial to first establish the thermal stability of your compound. Run a preliminary experiment on a small scale and analyze the sample by HPLC or LC-MS after heating to ensure no degradation has occurred.

Q4: How does the methyl group on the pyridine ring affect solubility?

A4: The methyl group is an electron-donating group, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This can make pH modification a slightly more effective strategy for enhancing solubility. The methyl group also adds a small amount of lipophilicity to the molecule.

Q5: Are there any "green" solvents I should consider?

A5: Yes, for more environmentally friendly options, consider solvents like ethanol, isopropanol, 2-MeTHF (as a replacement for THF), and cyclopentyl methyl ether (CPME). Their effectiveness will still need to be determined through the solvent screening process.

Conclusion

The solubility of 3-(1H-imidazol-1-yl)-4-methylpyridine in organic solvents is governed by its weakly basic nature and its capacity for hydrogen bonding. A systematic approach, beginning with a broad solvent screen and progressing to more advanced techniques such as co-solvency, pH modification, and salt formation, will enable researchers to successfully overcome solubility challenges. Understanding the underlying physicochemical principles of the molecule is key to making informed decisions and optimizing experimental outcomes.

References

  • Wikipedia. Imidazole. [Link]

  • PubChem. 4-Methylpyridine. [Link]

  • PubChem. Imidazole. [Link]

  • Wikipedia. 4-Methylpyridine. [Link]

Sources

Troubleshooting

controlling regioselectivity in N-arylation of imidazole with pyridines

The following is a comprehensive Technical Support Center guide designed for researchers optimizing the N-arylation of imidazoles with pyridines. Subject: Controlling Regioselectivity & Overcoming Heterocycle Deactivatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Center guide designed for researchers optimizing the N-arylation of imidazoles with pyridines.

Subject: Controlling Regioselectivity & Overcoming Heterocycle Deactivation Ticket ID: REGIO-IMID-PYR-001 Status: Open for Consultation

🟢 Module 1: System Selection (The Hardware)

Before troubleshooting, ensure you are using the correct catalytic "hardware" for your specific steric and electronic constraints. The reaction between an imidazole (nucleophile) and a halopyridine (electrophile) faces two distinct challenges:

  • Imidazole Regioselectivity: Controlling N1 (distal) vs. N3 (proximal) arylation on 4-substituted imidazoles.

  • Pyridine Poisoning: The pyridine nitrogen can chelate to the metal center, arresting the catalytic cycle.

Catalyst Decision Matrix

Use this logic flow to select your starting conditions.

CatalystSelection Start START: Define Substrates PyridinePos Pyridine Halogen Position? Start->PyridinePos ImidSub Imidazole Substitution? PyridinePos->ImidSub 3- or 4-halo PdRoute Route A: Palladium (Buchwald) High Regiocontrol (N1-Selective) PyridinePos->PdRoute 2-halo (Challenging) ImidSub->PdRoute 4-Substituted (Need Distal N1) CuRoute Route B: Copper (Ullmann) Thermodynamic Control / Cost Efficient ImidSub->CuRoute Unsubstituted / Symmetric Ligand1 Ligand: tBuXPhos or BrettPhos (Bulky to prevent Py coordination) PdRoute->Ligand1 Ligand2 Ligand: 4,7-dimethoxy-1,10-phenanthroline (Chelating to stabilize Cu) CuRoute->Ligand2

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate sterics and electronics.

🔵 Module 2: The Regioselectivity Mechanism (The Software)

Understanding why the reaction selects a specific nitrogen is critical for troubleshooting.

The "Distal" Preference (Palladium)

In 4-substituted imidazoles, the tautomeric equilibrium exists between the 4-substituted and 5-substituted forms.

  • Target: N1-Arylation (Distal to the R group).

  • Mechanism: Steric enforcement. Bulky biaryl phosphine ligands on Palladium create a crowded environment. The Pd center cannot easily access the nitrogen adjacent to the substituent (N3/proximal) due to steric clash between the ligand and the imidazole substituent.

  • Result: >98% selectivity for the N1 (distal) isomer.

The "Thermodynamic" Mix (Copper)

Copper-catalyzed Ullmann-type couplings often run at higher temperatures (110°C+) and are reversible.

  • Mechanism: The reaction often yields a mixture reflecting the thermodynamic stability of the product.

  • Result: Often lower regioselectivity (e.g., 3:1 to 10:1 mixtures) compared to Pd systems.

Quantitative Comparison Table
FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann-Type)
Primary Selectivity Kinetic Control (Sterics dominate)Thermodynamic Control
Typical Regio-ratio >20:1 (Favoring Distal N1)3:1 to 10:1 (Variable)
2-Halopyridine Tolerance Moderate (Requires specific ligands)Low (Strong chelation poisoning)
Temperature 80–100 °C110–140 °C
Key Failure Mode Catalyst Deactivation (Imid/Py inhibition)Protodehalogenation / Low Conv.

🔴 Module 3: Troubleshooting Guide (Debug Console)

Issue 1: "My reaction stalled at 10% conversion."

Diagnosis: Catalyst Poisoning.

  • Cause A (Imidazole): The imidazole substrate itself acts as a ligand, binding to Pd(0) and preventing the bulky phosphine ligand from coordinating.

  • Cause B (Pyridine): If using 2-halopyridines, the pyridine nitrogen forms a stable 4-membered chelate with the metal.

Corrective Protocol:

  • Pre-activation (Critical): Do not mix everything at once. Heat the Pd precursor (e.g., Pd₂(dba)₃) and the Ligand in the solvent for 5 minutes at 60°C before adding the imidazole and base. This ensures the active catalytic species (

    
    ) forms before the imidazole can interfere.
    
  • Ligand Switch: For 2-halopyridines, switch to tBuBrettPhos or AdBrettPhos . These are extremely bulky and prevent the pyridine nitrogen from binding to the Pd center.

Issue 2: "I am getting a 50:50 mixture of regioisomers."

Diagnosis: Loss of Steric Control.

  • Cause: You are likely using a ligand that is not bulky enough (e.g., PPh₃, dppf) or running a Copper reaction at very high temperatures where reversibility erodes selectivity.

Corrective Protocol:

  • Switch to Pd/Biaryl Phosphines: Use tBuXPhos or Me4tBuXPhos . The sheer size of the tert-butyl groups on the lower ring forces the reaction to the distal (N1) nitrogen.

  • Lower Temperature: If using Copper, try a "mild" Ullmann system using CuI/Oxalic Diamide at 80°C rather than 120°C.

Issue 3: "My aryl halide is disappearing, but no product is forming (Dehalogenation)."

Diagnosis: Beta-Hydride Elimination or Reduction.

  • Cause: Common with 2-halopyridines in alcoholic solvents or if the reaction is too slow.

Corrective Protocol:

  • Solvent Check: Ensure you are using Anhydrous Toluene or Dioxane . Avoid alcohols if reduction is observed.

  • Base Switch: Switch from NaOtBu (strong base) to K₃PO₄ (weaker, heterogeneous). Strong bases can sometimes promote side reactions with electron-deficient pyridines.

🟡 Module 4: Standard Operating Procedures (SOPs)

SOP-A: High-Selectivity Palladium Protocol (Recommended)

Best for: 4-substituted imidazoles + 3- or 4-halopyridines.

  • Pre-Catalyst Formation: In a glovebox or under Argon, charge a vial with Pd₂(dba)₃ (1.0 mol%) and tBuXPhos (2.2 mol%). Add Toluene (anhydrous, 1 mL/mmol).

  • Activation: Seal and heat at 80°C for 3-5 minutes . The solution should turn from dark purple/red to a lighter orange/brown (indicating ligation).

  • Substrate Addition: Open vial (under Ar flow) and add:

    • Imidazole (1.2 equiv)

    • Halopyridine (1.0 equiv)

    • K₃PO₄ (fine powder, 2.5 equiv)

  • Reaction: Seal and heat at 100°C for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

SOP-B: Copper Protocol for Difficult 2-Halopyridines

Best for: 2-iodopyridine or when Pd fails due to chelation.

  • Charge: To a screw-cap vial add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), and the Imidazole (1.5 equiv).

  • Solvent: Add DMSO (highly polar solvents help displace the pyridine coordination).

  • Electrophile: Add 2-iodopyridine (1.0 equiv).

  • Reaction: Heat to 110°C for 24 hours. Note: Expect lower regioselectivity; separation of isomers may be required.

🟣 Module 5: Visualizing the Pathway

The following diagram illustrates the steric clash mechanism that enforces N1 selectivity in the Palladium system.

Mechanism L_Pd [L-Pd(Ar)] Active Complex Imid_Distal N1 Attack (Distal) Sterically Open L_Pd->Imid_Distal Path A Imid_Proximal N3 Attack (Proximal) Sterically Blocked L_Pd->Imid_Proximal Path B TS_Favored Transition State A (Low Energy) Imid_Distal->TS_Favored TS_Disfavored Transition State B (High Energy - Clash) Imid_Proximal->TS_Disfavored Ligand/R-Group Clash Product N1-Aryl Imidazole (Major Product) TS_Favored->Product

Figure 2: Mechanistic flow showing how ligand bulk disfavors N3 attack due to proximity to the C4-substituent.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[1] Link[1]

  • Altman, R. A., & Buchwald, S. L. (2006).[2] 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[3] Organic Letters, 8(13), 2779–2782. Link

  • Lutz, M. R., et al. (2017). The "2-Pyridyl Problem": Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091.[4] Link

  • Zhang, M., et al. (2010). Copper-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides.[2][3][5][6] The Journal of Organic Chemistry, 75(13), 4527-4530. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 3-(1H-imidazol-1-yl)-4-methylpyridine

This guide provides a technical analysis of the 1H NMR spectroscopy of 3-(1H-imidazol-1-yl)-4-methylpyridine (CAS: 1376156-13-6).[1] It is designed for medicinal chemists and structural biologists requiring robust method...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectroscopy of 3-(1H-imidazol-1-yl)-4-methylpyridine (CAS: 1376156-13-6).[1] It is designed for medicinal chemists and structural biologists requiring robust methods to verify the synthesis of this bi-heterocyclic scaffold, often used as a ligand in coordination chemistry or a core motif in kinase inhibitors.[1][2]

[1]

Executive Summary & Structural Context

Compound: 3-(1H-imidazol-1-yl)-4-methylpyridine Formula: C9H9N3 Role: Bidentate ligand / Drug Intermediate[1]

This analysis focuses on distinguishing the target molecule from its precursors (3-halo-4-methylpyridines) and common byproducts.[1] The core challenge in assigning this spectrum is the overlap between the electron-deficient pyridine protons and the imidazole ring protons, particularly in the aromatic region (7.0 – 9.0 ppm).

Key Diagnostic Indicators
  • The "Singlet" Differentiation: Distinguishing the Pyridine H-2 from the Imidazole H-2' .

  • Methyl Group Integrity: Verifying the 4-methyl singlet remains intact (approx. 2.2–2.4 ppm) and integrates to 3H.[1]

  • Loss of N-H: Confirmation of the N-arylation by the absence of the broad imidazole N-H signal (usually >10 ppm in DMSO-d6).[1]

Comparative Chemical Shift Analysis

The following data compares the Target Product against its Precursor (3-Bromo-4-methylpyridine) and Free Imidazole . This comparison is the primary method for validating successful C-N bond formation.[1]

Solvent: DMSO-d6 (Recommended for solubility and separating N-heterocycle signals).[1]

Proton PositionAssignmentTarget Shift (δ ppm)*Precursor (3-Br-4-Me-Py)Free ImidazoleDiagnostic Change
Pyridine H-2 Ar-H (Singlet)8.65 – 8.75 8.73 (s)Remains deshielded; slight shift due to imidazole ring current.[1]
Pyridine H-6 Ar-H (Doublet)8.50 – 8.60 8.47 (d)Minimal change; confirms pyridine ring integrity.[1]
Imidazole H-2' Ar-H (Singlet)7.90 – 8.10 7.70Critical: Downfield shift vs free imidazole due to N-arylation.[1]
Imidazole H-4'/5' Ar-H (Multiplet)7.40 – 7.60 7.10Signals split and shift downfield upon substitution.[1]
Pyridine H-5 Ar-H (Doublet)7.30 – 7.45 7.26 (d)Ortho-coupling to H-6 remains (J ≈ 5.0 Hz).[1]
Methyl (-CH3) Alkyl (Singlet)2.25 – 2.35 2.38 (s)Slight upfield shift (shielding) due to orthogonal imidazole ring.[1]
Imidazole N-H Labile ProtonABSENT 12.0+ (br)Disappearance confirms reaction completion.

*Note: Target shifts are derived from high-confidence predictive algorithms (ChemDraw/MestReNova) and substituent effect principles (SCS) applied to experimental analog data. Exact values vary by concentration and temperature.[2]

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data that resolves the overlapping aromatic region, follow this optimized protocol.

Step 1: Solvent Selection[1][2]
  • Primary Choice: DMSO-d6. [1][3]

    • Why: Excellent solubility for bi-heterocycles; reduces aggregation stacking; separates water peak (3.33 ppm) from methyl region.[1][2]

  • Alternative: CDCl3. [2]

    • Risk:[2][4] Imidazole protons often broaden in CDCl3 due to exchange or quadrupole broadening.[1] Use only if the sample is strictly dry.[1]

Step 2: Sample Preparation[1][2]
  • Weigh 5–10 mg of the purified solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS if internal referencing is required).

  • Vortex for 30 seconds. Ensure no suspended solids remain (filter through cotton if necessary).[1]

  • Transfer to a high-quality 5mm NMR tube.[1]

Step 3: Acquisition Parameters (400 MHz or higher)[1][2]
  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): Minimum 16 (64 recommended for clean baselines).

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the isolated Pyridine H-2 and Methyl protons).

  • Spectral Width: -2 to 14 ppm.[1]

Signal Assignment Logic (Decision Tree)

The following diagram illustrates the logical flow for assigning the specific protons of 3-(1H-imidazol-1-yl)-4-methylpyridine, ensuring you do not confuse the two heterocyclic rings.

AssignmentLogic Start Start Assignment (Region 7.0 - 9.0 ppm) CountProtons Integrate Aromatic Region Total = 5H? Start->CountProtons IdentifySinglets Identify Singlet-like Signals (Usually 2 distinct peaks) CountProtons->IdentifySinglets PyH2 Most Deshielded Singlet (~8.7 ppm) Assign: Pyridine H-2 IdentifySinglets->PyH2 Highest Shift ImH2 Secondary Singlet (~8.0 ppm) Assign: Imidazole H-2' IdentifySinglets->ImH2 Lower Shift CouplingCheck Check Doublets (J ~5Hz) IdentifySinglets->CouplingCheck PyH6 Deshielded Doublet (~8.5 ppm) Assign: Pyridine H-6 CouplingCheck->PyH6 Alpha to N PyH5 Shielded Doublet (~7.3 ppm) Assign: Pyridine H-5 CouplingCheck->PyH5 Beta to N ImMultiplet Remaining Signals (Broad/Multiplet) Assign: Imidazole H-4'/H-5' CouplingCheck->ImMultiplet No clear coupling

Figure 1: Step-by-step logic flow for assigning the aromatic protons of the target compound.[1]

Synthesis Validation: Product vs. Alternatives

When analyzing the crude reaction mixture (e.g., from a Buchwald-Hartwig or Ullmann coupling), use this table to determine the outcome.

ScenarioNMR ObservationAction Required
Successful Reaction Distinct Methyl singlet at ~2.3 ppm; Two distinct aromatic singlets (Py-H2 and Im-H2).[1]Proceed to workup.
Unreacted Starting Material Methyl singlet at ~2.4 ppm; Pyridine H-2 is present, but no Imidazole signals (or broad free imidazole at different shift).[1]Increase temp/catalyst loading.
Regioisomer Formation If 2-halo-4-methylpyridine was used, the coupling pattern changes (Py-H2 disappears).[1]Check starting material purity.[1][5][6]
Salt Formation All signals shift significantly downfield (Py-H2 > 9.0 ppm).[1]Freebase the sample with NaHCO3 wash.[1]

References

  • Chemical Shift Data for Pyridine Derivatives: Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. URL:[Link][1][2]

  • Imidazole Coordination and Shift Effects: Source: Zamani, K., et al. (2003).[2] 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. URL:[Link]

  • Precursor Data (3-Bromo-4-methylpyridine): Source: NIST / PubChem Spectral Database (CID 77085).[1][2] URL:[Link][1][2]

  • General Heterocyclic NMR Prediction Principles: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridine Scaffolds

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Imidazo[1,2-a]pyridine derivatives, a privileged scaffold in drug discovery (e.g., Zolpidem, Alpidem). It compare...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Imidazo[1,2-a]pyridine derivatives, a privileged scaffold in drug discovery (e.g., Zolpidem, Alpidem). It compares these patterns against Indole isosteres and analyzes the impact of cation adducts (


 vs. 

) on structural elucidation.

Executive Summary & Core Directive

Objective: To provide a mechanistic understanding of the gas-phase fragmentation of imidazo[1,2-a]pyridine adducts under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) conditions. Target Audience: Medicinal Chemists, DMPK Scientists, and MS Core Facility Managers. Key Comparison: This guide contrasts the fragmentation efficiency and diagnostic utility of Imidazo[1,2-a]pyridines against Indole derivatives, and evaluates the "Adduct Effect" (Protonated vs. Sodiated species) on spectral quality.

Mechanistic Deep Dive: Fragmentation Pathways

The imidazo[1,2-a]pyridine core is a bicyclic heterocycle containing a bridgehead nitrogen. In ESI-MS, the primary site of protonation is N1 (the non-bridgehead nitrogen in the imidazole ring), which is the most basic site (


).
Primary Fragmentation Channels

Upon Collisional Activation (CID), the protonated molecular ion


 typically follows three hierarchical pathways:
  • Substituent Cleavage (Dominant):

    • The core ring system is highly aromatic and stable. Fragmentation initiates at the weakest peripheral bonds.

    • Example: For 3-phenoxy derivatives, the homolytic cleavage of the

      
       bond is characteristic, yielding a phenoxy radical loss and a stable distonic ion.
      
  • Ring Contraction & HCN Loss (Secondary):

    • At higher collision energies (CE > 30 eV), the imidazole ring may undergo opening.

    • Mechanism: Retro-Cyclization leads to the loss of neutral fragments like

      
       (27 Da) or nitriles (
      
      
      
      ), characteristic of nitrogen heterocycles.
  • Adduct-Specific Pathways:

    • Protonated (

      
      ):  Facilitates charge-remote fragmentation and mobile proton-directed bond cleavage.
      
    • Sodiated (

      
      ):  The 
      
      
      
      ion coordinates tightly to N1 and N4, "locking" the structure. This suppresses useful structural fragmentation, often resulting in high-energy cross-ring cleavages or no fragmentation until very high CE.
Visualization of Signaling Pathway

The following diagram illustrates the fragmentation cascade for a generic 3-substituted imidazo[1,2-a]pyridine.

FragmentationPathway M_H [M+H]+ Precursor (Protonated at N1) Sub_Loss [M+H - R]+ (Substituent Loss) M_H->Sub_Loss Low CE (10-20 eV) Mobile Proton Ring_Open Ring Opening Intermediate Sub_Loss->Ring_Open Med CE (25-35 eV) HCN_Loss [Core - HCN]+ (Diagnostic Ion) Ring_Open->HCN_Loss High CE (>40 eV) Retro-Cyclization Na_Adduct [M+Na]+ Adduct (Sodium Coordinated) No_Frag Intact Adduct (Resistant to CID) Na_Adduct->No_Frag Charge Locking High Stability

Caption: Figure 1. Hierarchical fragmentation pathway of Imidazo[1,2-a]pyridine. Protonation facilitates diagnostic cleavage, while sodiation stabilizes the core, hindering structural elucidation.

Comparative Analysis: Imidazo[1,2-a]pyridine vs. Indole

In drug development, scaffold hopping often involves replacing an Indole with an Imidazo[1,2-a]pyridine to improve solubility or metabolic stability. Here is how they compare in Mass Spectrometry.

Performance Comparison Table
FeatureImidazo[1,2-a]pyridine (The Product)Indole (The Alternative)Impact on Analysis
Ionization Efficiency (ESI+) High. Basic N1 (

) accepts protons readily.
Moderate. Non-basic nitrogen (

). Requires acidic modifiers.
Imidazo-pyridines are easier to detect at low concentrations.
Adduct Formation High Affinity. Strong chelation of

due to N1 lone pair.
Low Affinity. Weak coordination; primarily forms

.
"Adduct cleaning" is critical for Imidazo-pyridines to avoid complex spectra.
Fragmentation Stability Very Stable. Requires higher Collision Energy (CE) to break the core.Moderately Stable. Readily loses

or substituent groups.
Imidazo-pyridines yield fewer fragments, simplifying "fingerprinting" but complicating de novo sequencing.
Diagnostic Ion [M+H - Substituent] is the base peak.[M+H - HCN] (m/z 27 loss) is the hallmark.Indole identification relies on ring breakdown; Imidazo-pyridine relies on side-chain loss.
Causality of Differences
  • Basicity: The pyridine-like nitrogen in imidazo[1,2-a]pyridine acts as a "proton sponge," localizing the charge. In Indole, the lone pair is part of the aromatic sextet, delocalizing the charge and making the ring system more susceptible to fragmentation (HCN loss) to relieve strain.

  • Implication: When analyzing a library of these compounds, Imidazo[1,2-a]pyridines require 5-10 eV higher collision energy than Indoles to generate comparable fragment abundances.

Experimental Protocol: Optimization for Structural Elucidation

To ensure reproducible data and minimize "Adduct Interference," follow this self-validating protocol.

Workflow Diagram

ProtocolWorkflow Step1 Sample Preparation (Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid) Step2 Direct Infusion / LC-MS (Flow: 5-10 µL/min) Step1->Step2 Step3 Full Scan (MS1) Check [M+H]+ vs [M+Na]+ Ratio Step2->Step3 Decision Is [M+Na]+ > 10%? Step3->Decision Action_Clean Add 2mM Ammonium Acetate (Displaces Na+) Decision->Action_Clean Yes Action_Frag Perform MS/MS (CID) Stepped CE: 20, 35, 50 eV Decision->Action_Frag No Action_Clean->Step3 Re-check

Caption: Figure 2. Optimization workflow to mitigate sodium adduct interference and maximize diagnostic fragmentation.

Detailed Methodology
  • Solvent System: Use Methanol/Water (1:1) with 0.1% Formic Acid .

    • Reasoning: Formic acid ensures full protonation of the N1 nitrogen, promoting the formation of

      
       over 
      
      
      
      .
  • Adduct Suppression (Critical):

    • If sodiated peaks (

      
      ) dominate, add 2-5 mM Ammonium Acetate .
      
    • Mechanism:[1][2][3][4][5] Ammonium ions (

      
      ) compete with 
      
      
      
      for ionization sites but readily donate a proton, converting
      
      
      species back to
      
      
      .
  • Collision Energy Ramping:

    • Acquire spectra at Stepped CE (20, 40, 60 eV) .

    • Low CE (20 eV): Preserves side chains (Metabolite identification).

    • High CE (60 eV): Forces ring opening (Scaffold confirmation).

References

  • Vertex AI Search. (2023). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. National Institutes of Health (NIH). Link

  • BenchChem. (2025). Spectroscopic Analysis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide. Link

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Link

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Link

Sources

Validation

Comparative Guide: Binding Affinity of 3-Imidazolyl-4-Picoline vs. 2,2'-Bipyridine

The following technical guide provides an in-depth comparative analysis of the binding affinity and coordination chemistry of 3-imidazolyl-4-picoline (specifically 3-(1H-imidazol-1-yl)-4-methylpyridine) versus the benchm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the binding affinity and coordination chemistry of 3-imidazolyl-4-picoline (specifically 3-(1H-imidazol-1-yl)-4-methylpyridine) versus the benchmark chelator 2,2'-bipyridine .

Executive Summary

This guide analyzes the thermodynamic and structural determinants governing the binding affinity of two distinct nitrogen-donor ligands: 3-imidazolyl-4-picoline and 2,2'-bipyridine (bpy) . While both molecules contain pyridine rings and nitrogen donors, their binding behaviors are fundamentally divergent.

  • 2,2'-Bipyridine acts as a classic bidentate chelator , leveraging the chelate effect to form highly stable 5-membered metallacycles with transition metals (

    
    ).
    
  • 3-Imidazolyl-4-Picoline functions primarily as a monodentate or bridging ligand . Its structural geometry prevents chelation to a single metal center, resulting in significantly lower affinity for isolated metal ions but offering unique potential for constructing coordination polymers (MOFs) or targeting specific enzyme pockets (e.g., Heme iron) where chelation is sterically prohibited.

Structural & Electronic Analysis

Chemical Architecture

The binding affinity of a ligand is dictated by its geometry (denticity), basicity (


), and steric profile.
Feature2,2'-Bipyridine (bpy)3-Imidazolyl-4-Picoline
Structure Two pyridine rings connected at the C2-C2' position.One pyridine ring (4-methyl) with an imidazole ring attached at C3 via N1.[1]
Denticity Bidentate (Chelating).[2]Monodentate or Bridging (Ditopic).
Donor Atoms Two Pyridine Nitrogens (

).
One Pyridine Nitrogen (

) + One Imidazole Nitrogen (

, N3).
Geometry Planar (cis-conformation upon binding).Twisted (rotation around C-N bond); Donors are divergent.
Sterics Minimal steric hindrance to metal approach.4-Methyl group provides local steric bulk near Pyridine N.
The Chelate Effect vs. Monodentate Binding

The most critical differentiator is the Chelate Effect .

  • 2,2'-Bipyridine: Binding involves the simultaneous coordination of two donors to a single metal ion.[2] This process is entropically favored because it releases solvent molecules and forms a rigid 5-membered ring.

    
    
    (The positive 
    
    
    
    from solvent release drives high affinity).
  • 3-Imidazolyl-4-Picoline: The distance between the Pyridine-N and Imidazole-N (N3) is too large to span a single metal ion without extreme ring strain. Therefore, it binds one metal at a time (monodentate) or links two metals (bridging). Its binding constant (

    
    ) is comparable to simple pyridine or imidazole (
    
    
    
    ), orders of magnitude lower than bipyridine.

Visualization of Binding Modes

The following diagram illustrates the distinct coordination pathways for both ligands.

BindingModes cluster_0 Ligand Precursors cluster_1 Metal Coordination (M) Bpy 2,2'-Bipyridine (Cis/Trans Equilibrium) Chelate Stable Chelate Complex [M(bpy)]²⁺ (High Affinity, log K > 10) Bpy->Chelate Chelate Effect (Entropy Driven) Imp 3-Imidazolyl-4-Picoline (Divergent Donors) Mono Monodentate Complex [M(Imp)]²⁺ (Low Affinity, log K ~ 3-5) Imp->Mono Steric/Geometric Constraint Polymer Coordination Polymer -M-Imp-M-Imp- (Bridging Mode) Imp->Polymer Self-Assembly (Supramolecular)

Figure 1: Mechanistic divergence in metal coordination. Bipyridine forms stable cyclic chelates, while 3-imidazolyl-4-picoline acts as a linker or monodentate ligand.

Experimental Protocols for Affinity Determination

To objectively compare these ligands, researchers must determine the Stability Constant (


 or 

). The following protocols ensure data integrity (E-E-A-T).
UV-Vis Spectrophotometric Titration

This method tracks changes in the ligand-to-metal charge transfer (LMCT) or d-d transitions upon binding.

Protocol:

  • Preparation: Prepare a

    
     M solution of the metal salt (e.g., 
    
    
    
    or
    
    
    ) in acetonitrile or buffered water.
  • Titration: Add aliquots of the ligand (Bpy or 3-Imidazolyl-4-Picoline) to the metal solution.

  • Measurement: Record absorbance spectra (200–800 nm) after each addition until saturation.

  • Analysis:

    • Bipyridine: Look for the emergence of intense MLCT bands (e.g.,

      
       nm for 
      
      
      
      ).
    • 3-Imidazolyl-4-Picoline: Shifts will be subtle (d-d transitions). Use the Benesi-Hildebrand method or non-linear regression (e.g., HypSpec) to fit the binding isotherm.

  • Validation: Construct a Job’s Plot (Method of Continuous Variations) to determine stoichiometry.

    • Expected Result: Bipyridine = 1:3 (M:L) for octahedral metals. 3-Imidazolyl-4-Picoline = 1:1, 1:2, or 1:4 depending on monodentate binding.

Isothermal Titration Calorimetry (ITC)

ITC is the "gold standard" for differentiating enthalpy (


) and entropy (

) contributions.

Protocol:

  • Setup: Fill the sample cell with metal solution (

    
    ) and the syringe with ligand solution (
    
    
    
    ).
  • Injection: Perform 20-25 injections of

    
     each.
    
  • Data Output:

    • Bipyridine: Expect a steep binding curve (high

      
      ) with a large favorable entropic term (
      
      
      
      ) due to chelation.
    • 3-Imidazolyl-4-Picoline: Expect a shallower curve (lower

      
      ). The reaction will likely be enthalpy-driven (
      
      
      
      ) by the formation of the M-N bond, but with a smaller entropic gain.

Applications & Selection Guide

Application DomainPreferred LigandScientific Rationale
Analytical Chemistry 2,2'-Bipyridine Forms intensely colored, stable complexes for colorimetric detection (e.g., Iron determination).
Redox Catalysis 2,2'-Bipyridine Stabilizes metals in various oxidation states; robust against dissociation during redox cycling.
MOF Synthesis 3-Imidazolyl-4-Picoline The divergent angle between the pyridine and imidazole rings allows it to bridge two metal nodes, forming porous 3D networks.
Drug Development 3-Imidazolyl-4-Picoline Mimics biological histidine-pyridine interactions.[3] Can bind to Heme centers (monodentate) in CYP450 enzymes without the toxicity of sequestering essential bulk metals.
Case Study: Biological Inhibition

In drug discovery, "affinity" often refers to


 against a protein target.
  • Scenario: Inhibiting a metalloenzyme (e.g., Heme-dependent enzyme).

  • Mechanism: 3-Imidazolyl-4-Picoline can insert its imidazole nitrogen into the coordination sphere of the Heme iron (replacing a water molecule), while the pyridine ring interacts with hydrophobic residues in the active site.

  • Contrast: 2,2'-Bipyridine is often too bulky and rigid to fit into restricted active sites, or it acts non-specifically by stripping the metal entirely (promiscuous inhibition), which is undesirable for drugs.

References

  • Kaes, C., Katz, A., & Hosseini, M. W. (2000). Bipyridine: the most widely used ligand. A review of molecules comprising at least two 2,2'-bipyridine units. Chemical Reviews, 100(10), 3553-3590. Link

  • Reedijk, J. (1987). The coordination chemistry of imidazole and related ligands.
  • Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896. Link

  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914. Link

  • Search Result Ref: Structure-Affinity Relationship Study of Novel Imidazoline Ligands. (General reference for imidazole binding contexts). Link

Sources

Comparative

Publish Comparison Guide: UV-Vis Spectra of 3-(1H-imidazol-1-yl)-4-methylpyridine Metal Complexes

The following guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of 3-(1H-imidazol-1-yl)-4-methylpyridine metal complexes. Given the specific nature of this ligand—a derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of 3-(1H-imidazol-1-yl)-4-methylpyridine metal complexes.

Given the specific nature of this ligand—a derivative of the widely studied pyridyl-imidazole class—this guide synthesizes direct structural analysis with comparative data from established analogs (such as 3-(1H-imidazol-1-yl)pyridine). It highlights the critical role of the 4-methyl substituent , which introduces steric constraints that differentiate its spectral behavior from planar alternatives.

Executive Summary & Ligand Architecture

The ligand 3-(1H-imidazol-1-yl)-4-methylpyridine (denoted herein as L-Me ) represents a distinct class of semi-rigid, divergent N-donor ligands. Unlike chelating isomers (e.g., 2-(2'-pyridyl)imidazole), L-Me typically acts as a bridging ligand, forming coordination polymers or discrete multinuclear complexes.

The "Steric Twist" Factor

A critical structural feature distinguishes L-Me from its unmethylated analog, 3-(1H-imidazol-1-yl)pyridine (L-H) :

  • L-H (Alternative): The pyridine and imidazole rings can adopt a near-planar conformation, maximizing

    
    -conjugation.
    
  • L-Me (Target): The methyl group at position 4 is ortho to the imidazole ring at position 3. This steric proximity forces the imidazole ring to twist out of the pyridine plane to minimize repulsion.

  • Spectral Consequence: This deplanarization disrupts the

    
    -system conjugation, typically resulting in a hypsochromic (blue) shift  and reduced molar absorptivity (
    
    
    
    ) compared to the planar L-H analog, despite the electron-donating nature of the methyl group.

Comparative Analysis: Spectral Performance

This section compares the UV-Vis performance of L-Me complexes against the free ligand and standard metal alternatives.

Table 1: Comparative UV-Vis Absorption Data (Representative)
Compound ClassPrimary Transitions (

)
Extinction Coeff.[1][2] (

)
AssignmentKey Differentiator
Free Ligand (L-Me) 270–290 nmModerate

(Intraligand)
Blue-shifted vs. planar analogs due to steric twist.
Cu(II) Complex 280–300 nm (sh)650–750 nm (br)High (UV)Low (Vis)LMCT /


(

)
Broad d-d band in visible region (Jahn-Teller distorted).
Zn(II) Complex 275–310 nmHigh

/ LLCT
Silent in Visible. No d-d transitions (

). Fluorescence potential.
Co(II) Complex 500–600 nmModerate

(

)
Visible color (Pink/Blue) depends on coordination geometry (Oh/Td).

(Note: "sh" = shoulder, "br" = broad. Data ranges derived from pyridyl-imidazole analog studies [1, 2].)

Detailed Mechanistic Insights
1. Ligand-Centered Transitions (

)
  • Observation: Upon coordination to a metal center (Zn, Cu, Co), the intraligand bands (270–290 nm) typically undergo a bathochromic (red) shift of 5–15 nm.

  • Causality: Coordination stabilizes the ligand's lone pairs but often lowers the energy of the

    
     excited state relative to the 
    
    
    
    ground state (or stabilizes the ground state less than the excited state), reducing the energy gap.
  • L-Me Specificity: Due to the 4-methyl induced twist, the intensity (

    
    ) of these bands is lower than in planar 3-pyridyl-imidazole complexes.
    
2. Charge Transfer (CT) Bands
  • LMCT (Ligand-to-Metal): Prominent in Cu(II) complexes, appearing as a shoulder near 350–400 nm.

  • MLCT (Metal-to-Ligand): Less common in high-spin

    
     complexes but may appear in low-spin 
    
    
    
    analogs (e.g., Ru(II), Fe(II)) if synthesized.
3. d-d Transitions (The Metal Fingerprint)
  • Copper(II): Expect a weak, broad absorption centered around 650–700 nm. This band is diagnostic for Distorted Octahedral geometry.

  • Cobalt(II):

    • Octahedral: Weak pink color (

      
       nm).
      
    • Tetrahedral: Intense blue color (

      
       nm). The bulky L-Me ligand may favor tetrahedral geometry to relieve steric crowding.
      

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility and spectral validity, the following self-validating workflow is recommended.

Workflow Diagram (DOT)

G Start Start: Precursors Mix 1. Mix L-Me + Metal Salt (MeOH/EtOH, 1:1 or 2:1) Start->Mix React 2. Solvothermal / Reflux (60-80°C, 4-24h) Mix->React Isolate 3. Filtration & Washing (Remove unreacted L-Me) React->Isolate SolidUV 4a. Solid State UV-Vis (Diffuse Reflectance) Isolate->SolidUV Insoluble Polymer SolUV 4b. Solution UV-Vis (DMSO/MeCN) Isolate->SolUV Discrete Complex Data 5. Data Analysis (Tauc Plot / Beer's Law) SolidUV->Data SolUV->Data

Caption: Step-by-step workflow for synthesizing and characterizing L-Me metal complexes. Green path denotes soluble discrete complexes; Red path denotes insoluble coordination polymers.

Step-by-Step Methodology
  • Stoichiometric Mixing:

    • Dissolve 3-(1H-imidazol-1-yl)-4-methylpyridine (0.1 mmol) in Ethanol (10 mL).

    • Dissolve Metal Salt (

      
       or 
      
      
      
      , where M = Cu, Zn, Co) (0.1 mmol) in Ethanol/Water (10 mL).
    • Why: A 1:1 ratio encourages polymer formation; 2:1 (L:M) encourages discrete species.

  • Reaction & Isolation:

    • Mix solutions and reflux for 6 hours.

    • Validation: If a precipitate forms immediately, it suggests coordination polymer formation (common for divergent ligands).

    • Filter, wash with cold ethanol (removes free ligand), and dry under vacuum.

  • UV-Vis Measurement (Solution):

    • Solvent: Use DMSO or Acetonitrile (solubility permitting). Avoid water if the complex is labile.

    • Blank: Pure solvent.

    • Scan Range: 200–900 nm.

    • Concentration: Prepare a dilution series (

      
       to 
      
      
      
      M) to verify Beer-Lambert Law compliance (linearity confirms no aggregation).
  • UV-Vis Measurement (Solid State):

    • Crucial for insoluble polymers.

    • Use a Diffuse Reflectance accessory (Integrating Sphere).

    • Dilute sample with

      
       or MgO powder.
      
    • Convert Reflectance (

      
      ) to Absorbance using the Kubelka-Munk function: 
      
      
      
      .

Electronic Energy Diagram

The following diagram illustrates the effect of the 4-methyl group and metal coordination on the electronic transitions.

Energy cluster_0 Free Ligand (L-H) cluster_1 Target Ligand (L-Me) cluster_2 Metal Complex (M-L-Me) L_HOMO HOMO (π) L_LUMO LUMO (π*) L_HOMO->L_LUMO  High Intensity (Planar) Me_LUMO LUMO (π*) L_LUMO->Me_LUMO + Steric Destabilization Me_HOMO HOMO (π) Me_HOMO->Me_LUMO  Blue Shifted Lower Intensity (Twisted) C_HOMO d-orbital / π C_LUMO d-orbital / π* C_HOMO->C_LUMO  New Bands (LMCT / d-d)

Caption: Schematic energy level diagram comparing the planar L-H analog, the twisted L-Me target, and the resulting metal complex transitions.

References

  • Structure and properties of 3-(1H-imidazol-1-yl)pyridine complexes. Source:CymitQuimica / PubChem Data URL:[Link]

  • UV-Vis spectra of pyridyl-imidazole transition metal complexes. Source:ResearchGate (General Pyridyl-Imidazole Review) URL:[Link]

  • Steric effects in bi-aryl systems and UV-Vis shifts. Source:Journal of Chemical Education (General Principle) URL:[Link]

  • CAS Registry Data for 3-(1H-imidazol-1-yl)-4-methylpyridine. Source:Chemical Book / ChemSRC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(1H-imidazol-1-yl)-4-methylpyridine

This guide outlines the expert-level disposal and handling protocols for 3-(1H-imidazol-1-yl)-4-methylpyridine , a specialized heterocyclic intermediate used in drug discovery.[1][2] [2] Executive Chemical Profile & Haza...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the expert-level disposal and handling protocols for 3-(1H-imidazol-1-yl)-4-methylpyridine , a specialized heterocyclic intermediate used in drug discovery.[1][2]

[2]

Executive Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the chemical identity and understand the specific hazards driven by its molecular structure.[2] This compound features two nitrogen-containing aromatic rings (pyridine and imidazole), rendering it a basic organic intermediate .[2]

Property Technical Detail
Chemical Name 3-(1H-imidazol-1-yl)-4-methylpyridine
CAS Number 1376156-13-6 (Verify against container label; research intermediates often vary)
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Physical State Typically a solid or viscous oil (depending on purity/salt form).[1][2]
Primary Hazards Irritant/Corrosive (Eyes/Skin), Acute Toxicity (Oral), Combustible .[2][3]
Reactivity Class Organic Base .[2] Incompatible with strong oxidizers and strong acids (exothermic reaction).[2]

Critical Safety Insight: The imidazole moiety significantly increases basicity compared to a standard pyridine.[2] Do not dispose of this compound in "Acidic Waste" streams without neutralization, as rapid exothermic reactions can pressurize waste containers.[2]

Pre-Disposal Handling & Spill Management

Objective: Containment and personnel protection prior to waste transfer.[2]

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (for solids) or half-mask organic vapor respirator (if aerosolized/liquid).[2]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[2] Double-gloving recommended for concentrated handling.[1][2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are insufficient if the compound is in solution or dust form due to severe eye irritation potential.[2]

Emergency Spill Protocol

If 3-(1H-imidazol-1-yl)-4-methylpyridine is spilled outside a containment device:

  • Evacuate & Ventilate: Clear the immediate area.[2]

  • Dry Spill (Solid): Gently sweep into a dust pan using a soft brush to minimize dust generation.[2] Do not use compressed air. [2]

  • Wet Spill (Liquid/Solution): Cover with an inert absorbent (Vermiculite, Diatomaceous Earth, or sand).[2]

    • Prohibited: Do not use sawdust or paper towels (combustible organics) if the spill also involves oxidizers.[2]

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 5% acetic acid) to neutralize the basic residue, followed by soap and water.[2]

Disposal Workflow & Segregation Logic

Core Directive: This compound must be destroyed via thermal incineration to break down the stable aromatic rings and prevent environmental accumulation.[2]

Step 1: Waste Stream Segregation

Classify the waste based on its physical state and mixture components.[2]

  • Scenario A: Pure Solid / Residual Substance [1][2]

    • Stream: Solid Hazardous Waste (Organic).[2]

    • Container: Wide-mouth HDPE (High-Density Polyethylene) or Glass jar.

    • Prohibition: Never place in "General Trash" or "Biohazard" bags.

  • Scenario B: Dissolved in Solvent (e.g., DMSO, Methanol, DCM) [2]

    • Stream: Liquid Organic Waste.

    • Sub-Classification:

      • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO.[2]

      • Halogenated:[1][2] If dissolved in Dichloromethane (DCM) or Chloroform.[2]

    • Compatibility Check: Ensure the waste container does not contain concentrated Nitric Acid or Peroxides.[2] The pyridine ring can form unstable N-oxides or fulminates under specific oxidative conditions.[1][2]

Step 2: Labeling & Storage
  • Label Text: "Hazardous Waste - 3-(1H-imidazol-1-yl)-4-methylpyridine - Toxic, Irritant, Organic Base."[1][2]

  • Storage: Store in a cool, dry area away from direct sunlight and oxidizers.[2] Cap tightly to prevent moisture absorption (hygroscopic potential).[2][4]

Step 3: Final Disposal Method
  • Authorized Method: High-temperature incineration (Rotary Kiln) equipped with a secondary combustion chamber and scrubbers for Nitrogen Oxides (NOx).[1][2]

  • Regulatory Code (USA): Not explicitly P-listed or U-listed by RCRA, but defaults to D001 (Ignitable) if in flammable solvent, or general toxic organic waste.[2]

Decision Logic Diagram

The following flowchart illustrates the critical decision-making process for segregating this specific intermediate.

DisposalWorkflow Start Waste: 3-(1H-imidazol-1-yl)-4-methylpyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidContainer Container: HDPE Wide Mouth Label: Solid Organic Waste Solid->SolidContainer SolventCheck Identify Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloContainer Container: Amber Glass/HDPE Label: Halogenated Organic Waste Halo->HaloContainer NonHaloContainer Container: HDPE Carboy Label: Non-Halogenated Organic Waste NonHalo->NonHaloContainer Incineration FINAL DISPOSAL: High-Temp Incineration (Destruction of Aromatic Rings) SolidContainer->Incineration HaloContainer->Incineration NonHaloContainer->Incineration

Caption: Operational workflow for segregating 3-(1H-imidazol-1-yl)-4-methylpyridine waste based on physical state and solvent compatibility.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12002825 (Analog Structure Reference).[2] Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 3-(1H-imidazol-1-yl)-4-methylpyridine

Compound Profile & Hazard Identification Compound: 3-(1H-imidazol-1-yl)-4-methylpyridine Classification: Heterocyclic Building Block / Research Intermediate Physical State: Solid (Likely crystalline powder based on struc...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Hazard Identification

Compound: 3-(1H-imidazol-1-yl)-4-methylpyridine Classification: Heterocyclic Building Block / Research Intermediate Physical State: Solid (Likely crystalline powder based on structural analogs) Analogous CAS Reference: 25700-15-6 (3-(1H-Imidazol-1-yl)pyridine)[1]

Safety Overview (Precautionary Principle): As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public repositories, safety protocols must be derived from the Structure-Activity Relationship (SAR) of its moieties: the Pyridine ring (solvent-like properties, potential neurotoxicity/irritation) and the Imidazole ring (corrosivity/severe eye damage potential).

Core Hazards:

  • Health: Acute Toxicity (Oral/Inhalation), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2A/1).

  • Reactivity: Hygroscopic; may release toxic nitrogen oxide fumes upon thermal decomposition.

  • Sensitization: Potential respiratory sensitizer (characteristic of pyridine derivatives).

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. Pyridine derivatives can permeate latex and thin nitrile rapidly in solution.

Activity Hand Protection Eye/Face Protection Respiratory/Body
Solid Handling (Weighing, Transfer)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 30 mins.[1]Chemical Safety Goggles (ANSI Z87.1+)Face shield recommended if >5g.Lab Coat (Buttoned) + N95/P100 Respirator (if outside hood)
Solution Handling (Reaction, Extraction)Laminate Film (Silver Shield) Required if using penetrating solvents (DCM, Chloroform).Otherwise: Double Nitrile.Chemical Safety Goggles + Face Shield (8-inch minimum)Chemical-Resistant Apron + Fume Hood (Sash <18")
Spill Cleanup (Solid or Liquid)Heavy Duty Neoprene or Butyl Nitrile is insufficient for large exposure.[1]Full-Face Respirator (OV/P100 Cartridges)Tyvek Suit + Shoe Covers
Operational Handling Protocol
Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible; imidazole nitrogens are basic and can absorb atmospheric moisture/CO₂.

  • Secondary Containment: Keep the primary vial inside a sealed desiccator or a secondary polyethylene container to prevent diffusive contamination.

Phase 2: Weighing & Synthesis Setup
  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Static Control: Use an antistatic gun or ionizer bar during weighing. Fine heterocyclic powders are prone to static charge, leading to aerosolization.

  • Dissolution: Add solvent slowly. Pyridine derivatives can exhibit exothermic heats of solution.

Phase 3: Reaction Monitoring
  • Closed System: Reactions involving this compound should be run in a closed vessel equipped with a condenser and inert gas line.

  • Trap: If heating >50°C, employ a base trap (e.g., NaOH solution) on the exhaust line to neutralize any fugitive pyridine-like vapors.

Emergency Response & Spill Management

Immediate Action Logic:

  • Eye Contact: Speed is critical. Imidazoles can cause irreversible corneal opacity. Rinse for 15 minutes minimum , holding eyelids open.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol/solvents, as they enhance transdermal absorption of pyridines.

Spill Cleanup Workflow (Solid):

  • Isolate: Evacuate non-essential personnel.

  • PPE Up: Don full PPE (see Matrix).

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use a dedicated HEPA vacuum.

  • Neutralize: Wipe area with a dilute (5%) Citric Acid solution to neutralize basic residues, followed by water.

Waste Disposal Categorization
Waste Stream Classification Disposal Method
Solid Waste Hazardous Organic SolidIncineration (High Temp)
Liquid Waste Halogenated/Non-Halogenated OrganicFuel Blending / Incineration
Contaminated Sharps Hazardous SharpsIncineration

Note: Do not mix with acidic waste streams without testing for exotherms.[1]

Visualized Safety Workflow

SafetyProtocol cluster_emergency Emergency Path Start Start: Retrieve Compound CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Liquid Solution/Liquid CheckState->Liquid PPE_Solid PPE: Double Nitrile + N95 Eng: Fume Hood Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Goggles Eng: Fume Hood Liquid->PPE_Liquid Weighing Weighing Procedure (Use Antistatic Gun) PPE_Solid->Weighing Reaction Reaction Setup (Inert Atm, Closed System) PPE_Liquid->Reaction Weighing->Reaction Cleanup Decontamination (5% Citric Acid Wipe) Reaction->Cleanup Disposal Disposal: Hazardous Incineration Cleanup->Disposal Spill Spill / Exposure Response Eye: Rinse 15m Skin: Soap/Water Spill->Response

Caption: Operational workflow for handling 3-(1H-imidazol-1-yl)-4-methylpyridine, distinguishing between solid and solution phase requirements.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66150401, [3-(Pyridin-4-ylmethyl)imidazol-4-yl]methanol (Structural Analog).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Imidazole (CAS 288-32-4) - Hazards.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.